molecular formula C8H18ClNO B1378107 (2-Aminocycloheptyl)methanol hydrochloride CAS No. 1384429-98-4

(2-Aminocycloheptyl)methanol hydrochloride

Cat. No.: B1378107
CAS No.: 1384429-98-4
M. Wt: 179.69 g/mol
InChI Key: XZYKLYYHKOMKLF-UHFFFAOYSA-N
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Description

(2-Aminocycloheptyl)methanol hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Aminocycloheptyl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Aminocycloheptyl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminocycloheptyl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-aminocycloheptyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-8-5-3-1-2-4-7(8)6-10;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYKLYYHKOMKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-98-4
Record name (2-aminocycloheptyl)methanol hydrochloride
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Foundational & Exploratory

Synthesis Pathways for (2-Aminocycloheptyl)methanol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

(2-Aminocycloheptyl)methanol hydrochloride (CAS: 1384429-98-4) is a highly specialized 1,2-disubstituted cycloalkane building block. Its unique seven-membered ring constraint makes it a critical intermediate in the rational design of unnatural peptides, helical foldamers, and carbocyclic nucleoside analogues . Synthesizing this molecule requires strict control over the 1,2-functionalization of the cycloheptane ring.

As a Senior Application Scientist, selecting the correct synthetic pathway is not merely about combining reagents; it is about aligning chemical causality with project requirements. This guide details two robust, self-validating synthetic pathways: the thermodynamically driven β-Keto Ester Route (ideal for scale-up) and the stereoselective Chlorosulfonyl Isocyanate (CSI) Route (mandatory when strict cis geometry is required).

Section 1: Synthesis Pathway A - The β-Keto Ester Route (Scalable)

Strategic Overview & Causality

This pathway leverages the functionalization of commercially available cycloheptanone. By first installing a carboxylate group, we create a β-keto ester primed for reductive amination. This route is highly scalable and utilizes inexpensive reagents. However, because reductive amination operates under thermodynamic control, it typically yields a diastereomeric mixture of cis and trans isomers that may require downstream chromatographic separation.

RouteA A Cycloheptanone B Methyl 2-oxocycloheptane- carboxylate A->B (MeO)2CO, NaH C Methyl 2-aminocycloheptane- carboxylate B->C NH4OAc, NaBH3CN D (2-Aminocycloheptyl)methanol C->D LiAlH4, THF E Target Hydrochloride Salt D->E HCl (g)

Reaction workflow for the scalable β-Keto Ester Route.

Step-by-Step Methodology
  • Carboxylation: React cycloheptanone (1.0 eq) with dimethyl carbonate (2.5 eq) in the presence of sodium hydride (NaH, 1.5 eq) in anhydrous THF at reflux for 4 hours.

    • Causality: NaH acts as a strong, non-nucleophilic base to quantitatively form the enolate, which undergoes nucleophilic acyl substitution with dimethyl carbonate to install the ester moiety.

  • Reductive Amination: Dissolve the resulting methyl 2-oxocycloheptanecarboxylate in methanol. Add ammonium acetate (NH₄OAc, 10.0 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Stir at room temperature for 24 hours.

    • Causality: NH₄OAc provides a massive excess of ammonia to drive the equilibrium toward the imine intermediate. NaBH₃CN is specifically chosen because, unlike NaBH₄, it is stable at mildly acidic pH (pH ~6) and selectively reduces the protonated iminium ion without reducing the starting ketone.

  • Ester Reduction: Dissolve the methyl 2-aminocycloheptanecarboxylate in anhydrous THF. Cool to 0 °C and slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq) . Reflux for 6 hours.

    • Causality: LiAlH₄ is a powerful hydride donor required to fully reduce the ester to the primary alcohol. Milder reducing agents (like NaBH₄) are insufficient for ester reduction unless activated by additives (e.g., I₂).

  • Salt Formation: Dissolve the isolated free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter and dry the solid in vacuo to isolate (2-aminocycloheptyl)methanol hydrochloride.

Section 2: Synthesis Pathway B - The CSI [2+2] Cycloaddition Route (Stereoselective cis)

Strategic Overview & Causality

When strict cis stereochemistry is required—such as in the synthesis of specific helical foldamers—the CSI route is the gold standard . The concerted[2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with cycloheptene mathematically guarantees a syn addition, locking the stereocenters in an absolute cis configuration prior to ring opening .

RouteB A Cycloheptene B β-Lactam Intermediate (7-azabicyclo[5.2.0]nonan-8-one) A->B CSI, CH2Cl2 [2+2] Cycloaddition C cis-2-Aminocycloheptane- carboxylic acid B->C HCl (aq), Reflux Hydrolysis D cis-(2-Aminocycloheptyl) methanol C->D BH3·THF Reduction E Target Hydrochloride Salt D->E HCl in Ether

Reaction workflow for the stereoselective CSI Cycloaddition Route.

Step-by-Step Methodology
  • [2+2] Cycloaddition: Slowly add chlorosulfonyl isocyanate (CSI, 1.1 eq) to a solution of cycloheptene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C. Stir for 12 hours, allowing it to warm to room temperature.

    • Causality: The low temperature controls the highly exothermic nature of the concerted [2+2] cycloaddition. The rigid transition state prevents bond rotation, ensuring exclusive formation of the cis-N-chlorosulfonyl β-lactam.

  • Hydrolysis & Ring Opening: Treat the intermediate with an aqueous sodium sulfite (Na₂SO₃) solution (to remove the chlorosulfonyl group), followed by refluxing in 6M HCl for 4 hours.

    • Causality: The strong acid thermodynamically drives the hydrolysis of the highly strained four-membered β-lactam ring, yielding cis-2-aminocycloheptanecarboxylic acid hydrochloride .

  • Carboxylic Acid Reduction: Suspend the amino acid in anhydrous THF and slowly add Borane-THF complex (BH₃·THF, 3.0 eq). Reflux for 12 hours.

    • Causality: BH₃·THF is highly chemoselective and electrophilic, making it vastly superior to LiAlH₄ for the direct reduction of carboxylic acids to primary alcohols. It smoothly yields cis-(2-aminocycloheptyl)methanol without epimerization.

  • Salt Formation: Precipitate the hydrochloride salt using a stoichiometric excess of ethereal HCl, followed by recrystallization from ethanol/ethyl acetate.

Section 3: Quantitative Data & Pathway Comparison

To aid in process development, the following table summarizes the quantitative and operational metrics of both pathways.

ParameterPathway A: β-Keto Ester RoutePathway B: CSI Cycloaddition Route
Overall Yield 45% - 55%25% - 35%
Stereoselectivity Low (cis/trans mixture)Absolute (>99% cis)
Scalability High (Multi-kilogram compatible)Moderate (Exothermic limits at scale)
Key Reagents NaBH₃CN, LiAlH₄Chlorosulfonyl Isocyanate, BH₃·THF
Safety Profile H₂ gas evolution requires ventingHighly reactive/toxic isocyanate handling

Section 4: Analytical Validation & Trustworthiness

A protocol is only as trustworthy as its validation mechanisms. To ensure the integrity of the synthesized (2-aminocycloheptyl)methanol hydrochloride, the following self-validating checks must be integrated into the workflow:

  • Fieser Workup Validation (Pathway A): The LiAlH₄ reduction must be quenched using the strict Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlH₄). A successful quench is validated by the formation of a crisp, white, granular aluminum salt precipitate. If a gelatinous emulsion forms, the stoichiometry of the quench was violated, which will trap the product and drastically reduce yield.

  • FTIR Spectroscopy: Successful reduction of the ester/carboxylic acid is confirmed by the complete disappearance of the C=O stretch (~1700-1740 cm⁻¹) and the appearance of a broad, overlapping O-H/N-H stretch (~3200-3400 cm⁻¹).

  • NMR Spectroscopy: In ¹H-NMR (D₂O or DMSO-d₆), the newly formed hydroxymethyl protons (-CH₂OH) must appear as a distinct multiplet around 3.4-3.6 ppm, integrating for exactly two protons relative to the cycloheptane ring backbone.

References

  • Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Organic Letters.[Link]

  • 1,2-DISUBSTITUTED CYCLOHEXANE CARBOCYCLIC ANALOGUES OF NUCLEOSIDES. Nucleosides, Nucleotides and Nucleic Acids.[Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. MDPI Catalysts.[Link]

(2-Aminocycloheptyl)methanol Hydrochloride: Comprehensive Physicochemical Profile, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery moves increasingly toward complex, three-dimensional chemical spaces to escape the "flatland" of sp2-hybridized aromatic rings, conformationally restricted aliphatic scaffolds have become invaluable. (2-Aminocycloheptyl)methanol hydrochloride represents a highly versatile 1,2-amino alcohol building block [1]. The seven-membered cycloheptane ring provides a unique spatial vector that differs significantly from standard cyclopentyl or cyclohexyl systems, offering novel binding modes in target-directed drug design.

In my experience optimizing library syntheses, the handling of free aliphatic amino alcohols can be challenging due to their hygroscopic nature and tendency to form carbamates upon exposure to atmospheric CO₂. Utilizing the hydrochloride salt form mitigates these issues, providing a bench-stable, highly pure reagent for downstream asymmetric catalysis, sphingolipid analog synthesis, and central nervous system (CNS) lead optimization.

Physicochemical Profiling

To facilitate accurate stoichiometric calculations and assay development, the core quantitative data for both the hydrochloride salt and its free base counterpart are summarized below [1][2].

PropertyValue
Compound Name (2-Aminocycloheptyl)methanol hydrochloride
CAS Number 1384429-98-4
Free Base CAS Number 885953-59-3
Molecular Weight 179.69 g/mol
Molecular Formula C₈H₁₈ClNO
Free Base Molecular Weight 143.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, and Methanol
Storage Conditions Desiccated at room temperature or 4°C

Strategic Synthesis & Workflow

Synthesizing functionalized seven-membered rings de novo is notoriously difficult due to transannular strain and unfavorable entropic factors during ring-closing. Therefore, the most thermodynamically favorable and scalable approach relies on utilizing a pre-formed cycloheptane ring, such as ethyl 2-oxocycloheptanecarboxylate [3].

Step-by-Step Methodology

The following protocol details a robust, self-validating three-phase synthesis.

Phase 1: Reductive Amination

  • Reaction Setup: Charge a flame-dried round-bottom flask with ethyl 2-oxocycloheptanecarboxylate (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.

  • Imine Formation: Stir at room temperature for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in small portions.

    • Causality Check: NaBH₃CN is explicitly chosen over sodium borohydride (NaBH₄). NaBH₃CN is stable at the slightly acidic pH (buffered by NH₄OAc) required for imine formation, ensuring the starting ketone is not prematurely reduced to a secondary alcohol.

  • Workup: Stir for 12 hours. Quench with 1M NaOH, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the intermediate ethyl 2-aminocycloheptanecarboxylate.

    • Self-Validation: Confirm completion via TLC (ninhydrin stain will show a positive, distinct spot for the primary amine).

Phase 2: Ester Reduction 5. Reaction Setup: Dissolve the crude intermediate in anhydrous THF and cool to 0°C under an N₂ atmosphere. 6. Hydride Addition: Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) dropwise.

  • Causality Check: LiAlH₄ is a potent hydride donor strictly required to fully reduce the ester to a primary alcohol. Milder reductants (like NaBH₄) are insufficient for ester cleavage and would stall the reaction.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Fieser Quench: Cool to 0°C and quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate granular aluminum salts. Filter through a Celite pad and concentrate to isolate the (2-aminocycloheptyl)methanol free base.

    • Self-Validation: Confirm via IR spectroscopy (ensure complete disappearance of the ester carbonyl stretch at ~1730 cm⁻¹).

Phase 3: Salt Formation & Isolation 9. Solvation: Dissolve the free base in anhydrous diethyl ether. 10. Protonation: Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.

  • Causality Check: The free 1,2-amino alcohol is a viscous oil prone to oxidation. Conversion to the HCl salt instantly precipitates a bench-stable, highly pure crystalline solid, locking the amine in an unreactive state until neutralized in situ during downstream applications.
  • Isolation: Filter the resulting precipitate, wash with cold ether, and dry under high vacuum.
Synthetic Workflow Diagram

Workflow A Ethyl 2-oxocycloheptanecarboxylate (Starting Material) B Reductive Amination (NH4OAc, NaBH3CN) A->B C Ethyl 2-aminocycloheptanecarboxylate (Intermediate) B->C D Ester Reduction (LiAlH4, THF) C->D E (2-Aminocycloheptyl)methanol (Free Base) D->E F Salt Formation (HCl in Dioxane) E->F G (2-Aminocycloheptyl)methanol HCl (Final Product) F->G

Fig 1: Step-by-step synthetic workflow for (2-Aminocycloheptyl)methanol hydrochloride.

Pharmacological & Synthetic Applications

The utility of (2-Aminocycloheptyl)methanol extends across two primary domains:

  • Ligand Design in Asymmetric Catalysis: The 1,2-amino alcohol motif acts as an excellent bidentate ligand for transition metals (e.g., Ruthenium, Copper). The bulky cycloheptyl backbone provides intense steric shielding, which is highly effective in transferring chirality during asymmetric epoxidations or transfer hydrogenations.

  • Pharmacophore Scaffolding: In medicinal chemistry, this compound serves as a conformationally restricted analog of sphingosine or linear beta-blockers. By locking the amine and hydroxyl groups onto a 7-membered ring, the entropic penalty of target binding is reduced, often leading to enhanced affinity at G-Protein Coupled Receptors (GPCRs) and lipid kinases. Furthermore, cyclic aliphatics exhibit superior metabolic stability compared to their linear counterparts, resisting rapid degradation by cytochrome P450 enzymes.

Pharmacophore Logic Diagram

Pharmacophore S1 (2-Aminocycloheptyl)methanol HCl (Core Scaffold) S2 Conformational Restriction (7-Membered Ring) S1->S2 S3 Hydrogen Bonding Network (1,2-Amino Alcohol) S1->S3 S4 Target Binding Affinity (GPCRs, Kinases) S2->S4 S5 Enhanced Metabolic Stability (vs. Linear Aliphatics) S2->S5 S3->S4 S6 Lead Compound Optimization S4->S6 S5->S6

Fig 2: Pharmacological logic of the (2-Aminocycloheptyl)methanol scaffold in drug design.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured batch, the following analytical checkpoints must be met:

  • ¹H-NMR (D₂O, 400 MHz): Look for the distinct downfield shift of the methine proton alpha to the amine (due to the electron-withdrawing effect of the protonated -NH₃⁺ group). The cycloheptyl methylene protons will appear as a complex multiplet between 1.20–1.90 ppm.

  • LC-MS (ESI+): The mass spectrum should display a strong [M+H]⁺ peak at m/z 144.2 (corresponding to the free base mass of 143.23 + 1 proton), confirming the molecular identity independent of the chloride counterion.

References

Unlocking the Privileged Scaffold: A Technical Whitepaper on the Discovery and Synthesis of Aminocycloalkane Methanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminocycloalkane methanols—specifically 2-aminocycloalkanemethanols—represent a historically significant and structurally privileged class of bifunctional aliphatic compounds. Characterized by a conformationally restricted cycloalkane ring (typically cyclopentane or cyclohexane) bearing adjacent amino and hydroxymethyl groups, these scaffolds have served as the foundation for numerous central nervous system (CNS) agents, local anesthetics, and non-opioid analgesics.

This whitepaper provides an in-depth mechanistic review of the discovery, stereoselective synthesis, and pharmacological derivatization of aminocycloalkane methanols, designed for medicinal chemists and drug development professionals.

Structural Biology & Chemical Space

The pharmacological utility of aminocycloalkane methanols stems from their rigid stereochemistry. The spatial relationship between the basic nitrogen atom and the oxygen-bearing methanol group dictates the molecule's ability to engage in hydrogen bonding and electrostatic interactions within receptor binding pockets.

The cis-configuration is particularly critical. In the cis-isomer, the amino and hydroxymethyl substituents are locked in a synclinal (gauche) relationship, which frequently mimics the pharmacophore models of endogenous neurotransmitters and established analgesic agents. Consequently, the synthetic methodologies developed for these compounds—pioneered heavily by the1[1]—are heavily optimized for stereoselective cis-induction.

Synthetic Methodologies: The Causality of Experimental Choices

The classical synthesis of 2-aminocycloalkanemethanols proceeds via a three-stage sequence: enamine formation, stereoselective hydrogenation, and hydride reduction. Understanding the thermodynamic and kinetic drivers of each step is essential for scale-up and analog generation.

Enamine Condensation

The sequence begins with the condensation of a 2-oxocycloalkanecarboxylic acid ester with a secondary amine (e.g., piperidine or morpholine).

  • Causality: The reaction is driven forward by the azeotropic removal of water (typically via a Dean-Stark apparatus using benzene or toluene). Acid catalysis (e.g., p -toluenesulfonic acid) protonates the ketone carbonyl, increasing its electrophilicity to facilitate nucleophilic attack by the secondary amine.

Stereoselective Hydrogenation

The resulting enamine intermediate is subjected to catalytic hydrogenation.

  • Causality: Utilizing a heterogeneous catalyst such as Platinum(IV) oxide (Adams' catalyst) ensures that the delivery of hydrogen gas occurs via syn-addition across the solid catalyst surface. This kinetic control forces the incoming hydrogen atoms to add to the same face of the alkene, predominantly yielding the thermodynamically less stable but pharmacologically desired cis-2-aminocycloalkanecarboxylic acid ester[2].

Hydride Reduction

The final core step is the reduction of the ester moiety to the primary alcohol (methanol group).

  • Causality: Lithium aluminum hydride (LiAlH 4​ ) is selected over milder reducing agents (like NaBH 4​ ) because esters are relatively poor electrophiles. The strong, unhindered nucleophilicity of the hydride ion from LiAlH 4​ drives the complete reduction to the alcohol. Crucially, the stable C-N bond of the adjacent tertiary amine remains uncleaved during this aggressive reduction[2].

Validated Experimental Protocol: Synthesis of cis-2-Piperidinocyclohexanemethanol

To ensure scientific integrity, the following protocol incorporates self-validating in-process controls (IPCs) adapted from established 3[2].

Step 1: Reduction of the Enamine

  • Dissolve the enamine ester intermediate in absolute ethanol.

  • Add 0.1 equivalents of PtO 2​ catalyst.

  • Subject the mixture to hydrogenation at 50 psi H 2​ at room temperature.

  • Self-Validation (IPC): Monitor hydrogen uptake via pressure drop in the Parr apparatus. The reaction is complete when the pressure stabilizes.

  • Filter the mixture through a pad of Celite to safely remove the pyrophoric catalyst, then concentrate in vacuo to yield the cis-ester.

Step 2: LiAlH 4​ Reduction to the Methanol Scaffold

  • Suspend LiAlH 4​ (1.5 eq) in anhydrous diethyl ether and cool to 0 °C under an inert argon atmosphere.

  • Add the cis-ester (dissolved in anhydrous ether) dropwise over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Warm to room temperature, then reflux for 30 minutes.

  • Self-Validation (Fieser Workup): Cool the reaction to 0 °C. For every x grams of LiAlH 4​ used, sequentially and cautiously add x mL of H 2​ O, x mL of 15% aqueous NaOH, and 3x mL of H 2​ O.

    • Causality of Workup: This specific stoichiometric addition deliberately hydrolyzes the gelatinous aluminum alkoxide complexes into a dense, granular white precipitate (sodium aluminate). This prevents the formation of intractable emulsions, ensuring a clean phase separation and maximizing the yield of the target alcohol.

  • Filter the granular salts, wash with ether, and concentrate the filtrate to afford cis-2-piperidinocyclohexanemethanol as a white solid[2].

Derivatization & Structure-Activity Relationship (SAR)

The bifunctional nature of the aminocycloalkane methanol scaffold allows for divergent synthesis into various therapeutic classes. The primary alcohol can be converted into an ether, an ester, or a leaving group (via halogenation) for further amination.

Quantitative SAR Summary
Compound ClassStructural ModificationPrimary Pharmacological ActivityMechanism / Target
cis-2-Aminocycloalkanemethanols Unmodified methanol and amine groupsSynthetic IntermediatePrecursor for downstream active agents
Alpha-phenyl ethers Etherification of the methanol group with alpha-phenyl derivativesAnalgesic / CNS DepressantModulates central pain pathways[1]
N-(2-aminocycloaliphatic)benzamides Amidation of diamine derivativesAnalgesicNon-opioid pain alleviation[4]
2-Benzylaminomethyl cycloalkylamines Chlorination (SOCl 2​ ) + Benzylamine substitutionLocal Anesthetic / AnticonvulsantIon channel blockade / Membrane stabilization[2]
Acetate Hydrochlorides Acetylation of the methanol groupInvestigational Toxicology / AnalgesicProdrug / Lipophilic CNS penetration[5]

Mechanistic Pathways & Synthetic Divergence

The following diagram illustrates the synthetic divergence of the core cycloalkane scaffold into distinct pharmacological agents.

G A 2-Oxocycloalkanecarboxylate B Enamine Intermediate A->B Secondary Amine Acid Catalysis (-H2O) C cis-2-Aminocycloalkanecarboxylate B->C H2, PtO2 (Syn-Addition) D cis-2-Aminocycloalkanemethanol C->D LiAlH4 Reduction (Ester to Alcohol) E Analgesic Ethers/Esters (e.g., Alpha-phenyl derivatives) D->E Acylation / Etherification F CNS-Active Diamines (e.g., Benzylaminomethyls) D->F 1. SOCl2 2. Benzylamine Substitution

Fig 1: Synthetic divergence of 2-oxocycloalkanecarboxylates into active pharmacophores.

References

  • US Patent 3,510,493A : 2-benzylaminomethyl cycloalkylamines. Upjohn Co. 3

  • US Patent 3,499,033A : Ethers of alpha-phenyl-2-aminocycloalkanemethanols. Upjohn Co.1

  • US Patent 4,098,904A : Analgesic n-(2-aminocycloaliphatic)benzamides. Upjohn Co. 6

  • PubChemLite Database : Alpha-phenyl-2-piperidinocyclohexanemethanol acetate hydrochloride. Luxembourg Centre for Systems Biomedicine. 5

Sources

Solubility characteristics of (2-Aminocycloheptyl)methanol hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Characteristics of (2-Aminocycloheptyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffold

(2-Aminocycloheptyl)methanol hydrochloride is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a seven-membered cycloalkane ring. Supplied as a hydrochloride salt, this molecule presents a stable and versatile building block for medicinal chemistry and drug discovery. Its structure, combining a hydrophilic amino alcohol functionality with a moderately lipophilic cycloheptane core, allows for the synthesis of diverse chemical entities with tunable physicochemical properties.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and chemical synthesis.[1][2] It dictates the choice of reaction media, influences purification strategies, and fundamentally impacts the formulation, bioavailability, and efficacy of a potential therapeutic agent.[1] This guide offers a deep dive into the theoretical and practical aspects of the solubility of (2-Aminocycloheptyl)methanol hydrochloride, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Physicochemical Drivers of Solubility

The dissolution of a solute in a solvent is governed by a complex interplay of intermolecular forces. The solubility of (2-Aminocycloheptyl)methanol hydrochloride is primarily influenced by its ionic character, its capacity for hydrogen bonding, and the nature of its carbon scaffold.

  • Ionic Character : As a hydrochloride salt, the compound exists in an ionized state in the solid form and in polar solvents. The positively charged ammonium group (R-NH3+) and the chloride anion (Cl-) can engage in strong ion-dipole interactions with polar solvent molecules. This is a primary reason for the enhanced aqueous solubility of amine salts compared to their free base counterparts.[3][4]

  • Hydrogen Bonding : The molecule possesses multiple sites for hydrogen bonding. The ammonium group and the hydroxyl (-OH) group are potent hydrogen bond donors, while the nitrogen and oxygen atoms can also act as hydrogen bond acceptors.[5][6] This allows for strong interactions with protic solvents like water and alcohols, significantly contributing to its solubility in these media.[6][7]

  • Molecular Structure : The cycloheptyl ring is a non-polar, hydrophobic component. As the size of such a hydrocarbon portion of a molecule increases, its aqueous solubility tends to decrease.[4][5] Therefore, the overall solubility in a given solvent is a balance between the hydrophilic contributions of the ionic and hydrogen-bonding groups and the hydrophobic nature of the cycloheptane ring.

  • Influence of pH : The pH of the solvent system is a critical determinant of solubility for an amine salt.[5] In aqueous media, the solubility is governed by the equilibrium between the protonated (salt) form and the neutral free base. According to the Henderson-Hasselbalch equation, at pH values significantly below the pKa of the amine, the highly soluble ionized form will predominate. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the less soluble free amine, potentially leading to precipitation. The solubility of salts can be influenced by several factors, including intrinsic solubility, pH, pKa, and the solubility product.[8]

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess solubility, the equilibrium shake-flask method is a robust and widely accepted standard. This protocol ensures that the solvent is saturated with the compound and that a true equilibrium has been reached.

Step-by-Step Experimental Protocol: Equilibrium Solubility Determination
  • Preparation : Add an excess amount of (2-Aminocycloheptyl)methanol hydrochloride to a series of vials, each containing a precisely measured volume of a selected solvent. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration : Seal the vials and place them in a temperature-controlled shaker or agitator. A standard temperature for pharmaceutical studies is 25°C or 37°C. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.

  • Sampling and Filtration : Carefully withdraw a known volume of the supernatant. It is critical to filter this sample through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

  • Quantification : Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Profile and Data Interpretation

While specific experimental data for (2-Aminocycloheptyl)methanol hydrochloride is not publicly available, a scientifically grounded prediction of its solubility can be made based on its structure and the principles outlined above. The following table summarizes the expected solubility characteristics in a range of common laboratory solvents.

Solvent Class Solvent Example Key Solvent Properties Expected Solubility Hypothetical Value (mg/mL) Rationale for Solubility
Polar Protic WaterHigh Polarity, H-BondingVery High> 100Strong ion-dipole interactions and extensive hydrogen bonding with the ammonium and hydroxyl groups.[3][4]
Polar Protic MethanolHigh Polarity, H-BondingHigh50 - 100Similar to water, capable of strong ionic and hydrogen bonding interactions.
Polar Aprotic DMSOHigh Polarity, H-Bond AcceptorModerate10 - 50Strong dipole-dipole interactions. Can accept hydrogen bonds but cannot donate, leading to slightly lower solubility than protic solvents.
Polar Aprotic AcetoneMedium PolarityLow to Moderate1 - 10Weaker dipole-dipole interactions compared to DMSO.
Non-Polar Halogenated Dichloromethane (DCM)Low PolarityVery Low< 1Insufficient polarity to overcome the lattice energy of the salt and solvate the ions effectively.[9][10]
Non-Polar Aromatic TolueneNon-PolarInsoluble< 0.1Dominated by weak van der Waals forces, which cannot disrupt the strong ionic and hydrogen bonding of the solute.
Solubility Relationship Diagram

G cluster_solute (2-Aminocycloheptyl)methanol HCl cluster_solvent Solvent Properties cluster_solubility Resulting Solubility Solute Ionic Salt (R-NH3+Cl-) H-Bond Donors/Acceptors Hydrophobic Ring PolarProtic Polar Protic (e.g., Water, MeOH) Solute->PolarProtic Strong Ion-Dipole & H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Dipole-Dipole Interactions NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar Weak Interactions HighSol High Solubility PolarProtic->HighSol MedSol Moderate Solubility PolarAprotic->MedSol LowSol Low Solubility NonPolar->LowSol

Caption: Relationship between Solute/Solvent Properties and Solubility.

Practical Implications for Researchers and Drug Developers

Understanding the solubility profile of (2-Aminocycloheptyl)methanol hydrochloride is essential for its practical application:

  • Synthetic Chemistry : For reactions involving this compound, polar protic solvents like methanol or ethanol are likely good choices for achieving homogeneity. If the free amine is required for a reaction, the hydrochloride salt must first be neutralized.[11] This is often done in situ with a non-nucleophilic base (e.g., triethylamine) in a solvent like DCM, where the resulting triethylammonium chloride salt may precipitate.

  • Purification : The high solubility in water and alcohols versus low solubility in non-polar solvents can be exploited for purification. For instance, it could be precipitated from a methanolic solution by adding a non-polar anti-solvent like toluene or diethyl ether. Recrystallization from a suitable polar solvent system would be a primary method for purification.

  • Drug Formulation : Should this molecule be part of a final API, its high aqueous solubility is advantageous for developing aqueous-based formulations for oral or parenteral administration. However, the pH-dependent solubility must be carefully considered. The compound will be most soluble in the low pH environment of the stomach, but its solubility might decrease in the higher pH of the intestine.[8][12] This pH-solubility profile is a critical parameter to measure during pre-formulation studies.[12][13]

Conclusion

(2-Aminocycloheptyl)methanol hydrochloride is a molecule whose solubility is dominated by its ionic salt character and its ability to form strong hydrogen bonds. It is predicted to be highly soluble in polar protic solvents like water and methanol, with decreasing solubility as solvent polarity decreases. Non-polar solvents are not expected to be effective at dissolving this compound. The pH of aqueous systems will be a critical factor, with higher solubility anticipated at acidic pH values. A thorough experimental determination of its solubility across a range of solvents and pH values is a crucial first step for any researcher aiming to utilize this versatile building block in synthesis or drug development.

References

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Methodological & Application

Experimental protocol for the synthesis of (2-Aminocycloheptyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Experimental Protocol for the Synthesis of (2-Aminocycloheptyl)methanol hydrochloride

Introduction

(2-Aminocycloheptyl)methanol and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The 1,2-amino alcohol motif is a key structural feature in numerous biologically active compounds.[1] This document provides a detailed, research-grade protocol for the multi-step synthesis of (2-Aminocycloheptyl)methanol hydrochloride. The described synthetic strategy is designed to be robust and scalable, providing a clear pathway for researchers in organic synthesis and pharmaceutical development.

The synthesis commences with the protection of the amino group of a suitable starting material, 2-aminocycloheptanecarboxylic acid, using a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is selected for its stability under a range of reaction conditions and its facile removal under acidic conditions.[2][3] The subsequent step involves the reduction of the carboxylic acid functionality to a primary alcohol. This transformation is a cornerstone of organic synthesis, and for this protocol, we will detail the use of a powerful reducing agent, lithium aluminum hydride (LiAlH₄). The final step involves the deprotection of the Boc group, which concurrently leads to the formation of the desired hydrochloride salt. Each step is elucidated with detailed experimental procedures, mechanistic insights, and safety considerations to ensure a reproducible and safe execution of the synthesis.

Overall Synthetic Scheme

The three-step synthesis to produce (2-Aminocycloheptyl)methanol hydrochloride is outlined below.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction of Carboxylic Acid cluster_2 Step 3: Deprotection and Salt Formation start 2-Aminocycloheptane carboxylic acid step1_reagents Boc₂O, NaOH THF/H₂O start->step1_reagents prod1 N-Boc-(2-aminocycloheptyl) carboxylic acid step1_reagents->prod1 step2_reagents 1. LiAlH₄, THF 2. H₂O, NaOH(aq) prod1->step2_reagents prod2 N-Boc-(2-aminocycloheptyl) methanol step2_reagents->prod2 step3_reagents HCl in Dioxane or Methanol prod2->step3_reagents final_prod (2-Aminocycloheptyl)methanol hydrochloride step3_reagents->final_prod

Caption: Synthetic workflow for (2-Aminocycloheptyl)methanol hydrochloride.

Materials and Reagents

ReagentPuritySupplierNotes
2-Aminocycloheptanecarboxylic acid≥95%VariousStarting material
Di-tert-butyl dicarbonate (Boc₂O)≥97%VariousBoc-protecting agent
Sodium hydroxide (NaOH)ReagentVariousBase for Boc protection
Tetrahydrofuran (THF)AnhydrousVariousReaction solvent
Lithium aluminum hydride (LiAlH₄)≥95%VariousReducing agent
Hydrochloric acid (HCl) solution4 M in DioxaneVariousFor deprotection and salt formation
Ethyl acetate (EtOAc)ReagentVariousExtraction solvent
Magnesium sulfate (MgSO₄)AnhydrousVariousDrying agent
Diethyl etherReagentVariousPrecipitation/crystallization solvent

Experimental Protocol

PART 1: Synthesis of N-Boc-(2-aminocycloheptyl)carboxylic acid

This step involves the protection of the amino group of the starting material with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure for protecting amines, rendering them stable to subsequent reaction conditions, particularly the strongly basic and nucleophilic conditions of the LiAlH₄ reduction.[2]

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-aminocycloheptanecarboxylic acid (5.0 g, 31.8 mmol) in a mixture of THF (50 mL) and 1 M aqueous sodium hydroxide (40 mL).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (7.6 g, 35.0 mmol, 1.1 equiv) in THF (20 mL).

  • Add the Boc₂O solution dropwise to the cooled amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M aqueous HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-(2-aminocycloheptyl)carboxylic acid as a white solid. The product can be used in the next step without further purification if purity is high, or it can be recrystallized from an appropriate solvent system like ethyl acetate/hexanes.

PART 2: Reduction to N-Boc-(2-aminocycloheptyl)methanol

The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent. This reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric solid. Handle it with extreme care in an inert atmosphere (e.g., under argon or nitrogen). All glassware must be thoroughly dried before use.

Procedure:

  • Set up a 500 mL three-necked round-bottom flask, equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

  • Suspend LiAlH₄ (2.4 g, 63.2 mmol, 2.0 equiv) in anhydrous THF (100 mL) in the flask and cool the suspension to 0 °C.

  • Dissolve the N-Boc-(2-aminocycloheptyl)carboxylic acid (8.2 g, 31.8 mmol) from the previous step in anhydrous THF (50 mL).

  • Add the solution of the Boc-protected amino acid dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

  • Quench the reaction carefully by the sequential dropwise addition of:

    • 2.4 mL of water

    • 2.4 mL of 15% aqueous NaOH

    • 7.2 mL of water This is known as the Fieser workup, which results in the formation of a granular precipitate of aluminum salts that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF (3 x 30 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude N-Boc-(2-aminocycloheptyl)methanol as a viscous oil or solid. The crude product can be purified by column chromatography on silica gel if necessary.

PART 3: Deprotection and Formation of (2-Aminocycloheptyl)methanol hydrochloride

The final step is the removal of the Boc protecting group under acidic conditions. The use of hydrochloric acid not only cleaves the carbamate but also forms the hydrochloride salt of the resulting amine, which often aids in purification by crystallization.[4]

Procedure:

  • Dissolve the crude N-Boc-(2-aminocycloheptyl)methanol (assumed 31.8 mmol theoretical) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in dioxane (24 mL, 96 mmol, 3.0 equiv) or bubble HCl gas through the solution until it is saturated.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 3 hours. Gas evolution (isobutylene and CO₂) will be observed.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid or oil is the crude hydrochloride salt. Triturate with cold diethyl ether to induce precipitation if necessary.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (2-Aminocycloheptyl)methanol hydrochloride as a white or off-white solid.[5]

Characterization of Final Product

The final product, (2-Aminocycloheptyl)methanol hydrochloride (C₈H₁₈ClNO, MW: 179.69 g/mol )[5], should be characterized by standard analytical techniques:

  • ¹H NMR: Expected signals include a broad peak for the -NH₃⁺ protons, multiplets for the cycloheptyl ring protons, and signals corresponding to the -CH₂OH group.

  • ¹³C NMR: Signals corresponding to the seven carbons of the cycloheptyl ring and one for the hydroxymethyl carbon.

  • FT-IR (KBr): Characteristic peaks for O-H and N-H stretching (broad, in the range of 3400-3200 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

  • Mass Spectrometry (ESI+): A peak corresponding to the free amine [M-Cl]⁺ at m/z = 144.1.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)
12-Aminocycloheptanecarboxylic acid (5.0 g)Boc₂O (7.6 g)N-Boc-(2-aminocycloheptyl)carboxylic acid8.2 g
2N-Boc-(2-aminocycloheptyl)carboxylic acid (8.2 g)LiAlH₄ (2.4 g)N-Boc-(2-aminocycloheptyl)methanol7.8 g
3N-Boc-(2-aminocycloheptyl)methanol (7.8 g)HCl in Dioxane (24 mL)(2-Aminocycloheptyl)methanol hydrochloride5.7 g

Note: Actual yields will vary depending on experimental efficiency.

References

  • ResearchGate. Scheme 1: Aminolysis of cyclohexene oxide. Available at: [Link]

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(19), 2959-2963.
  • Falorni, M., et al. (2006). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H₂ and Pd/C. The Journal of Organic Chemistry, 71(4), 1636-1639.
  • Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Abacavir. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182.
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  • ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Available at: [Link]

  • Wikipedia. Cyclohexene oxide. Available at: [Link]

  • Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • ResearchGate. Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst. Available at: [Link]

  • Research & Reviews: Journal of Chemistry. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

  • IRIS. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. Available at: [Link]

  • The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Available at: [Link]

  • Google Patents. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • Organic Chemistry Portal. Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Available at: [Link]

  • Iranian Journal of Organic Chemistry. Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Available at: [Link]

  • Google Patents. US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • European Patent Office. PROCESS FOR THE SYNTHESIS OF PROPARGYLIC ALCOHOL BY REACTING FORMALDEHYDE WITH ACETYLENE IN THE PRESENCE OF A HOMOGENEOUS COPPER CATALYST - Patent 4359374. Available at: [Link]

  • PMC - NIH. A practical catalytic reductive amination of carboxylic acids. Available at: [Link]

  • Google Patents. US6133483A - Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether.
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  • PMC. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Available at: [Link]

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  • ResearchGate. Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?. Available at: [Link]

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Application Note: (2-Aminocycloheptyl)methanol Hydrochloride as a Privileged Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2-Aminocycloheptyl)methanol hydrochloride (CAS: 1384429-98-4) is a highly versatile, shelf-stable precursor to a potent chiral β-amino alcohol ligand. While classic cyclic β-amino alcohols (such as 2-aminocyclohexanol) rely on a rigid chair conformation, the seven-membered cycloheptyl ring introduces a dynamic equilibrium of twist-chair conformations. This unique structural flexibility provides an adaptive "bite angle" and a broader steric sweep during transition metal complexation. Consequently, it offers superior steric shielding and enantiodiscrimination when coordinating with bulky aliphatic or ortho-substituted aromatic substrates.

The Causality of the Hydrochloride Salt

This compound is commercially supplied as a hydrochloride salt to ensure long-term bench stability, preventing oxidative degradation and the formation of carbamates via atmospheric CO₂ absorption. However, for catalytic applications, the salt must be neutralized to liberate the Lewis basic nitrogen and oxygen lone pairs. Failure to generate the free base prior to metal complexation will result in competitive binding of chloride ions to the metal center, severely poisoning the catalyst and leading to racemic background reactions.

This technical guide details the self-validating protocols for deploying (2-Aminocycloheptyl)methanol in two benchmark asymmetric transformations: the Enantioselective Addition of Diethylzinc to Aldehydes and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH).

Application I: Enantioselective Addition of Diethylzinc to Aldehydes

Scientific Context

The asymmetric addition of diethylzinc to aldehydes is a foundational reaction for evaluating the efficacy of chiral amino alcohols[1]. The stereocontrol is governed by a bifunctional alkyl-zinc-alcoholate complex. As elucidated in the seminal2[2], the chiral zinc alkoxide coordinates a second equivalent of dialkylzinc and the aldehyde. This forms a highly organized bimetallic tricyclic transition state that dictates the facial selectivity of the alkyl transfer. Modular β-amino alcohols are uniquely suited to stabilize this transition state[3].

Zn_Addition L Ligand (Free Base) (2-Aminocycloheptyl)methanol Cat Chiral Zn-Alkoxide Complex (Active Catalyst) L->Cat + ZnEt2 - Ethane Zn ZnEt2 (Diethylzinc) Zn->Cat TS Bimetallic Tricyclic Transition State Cat->TS + Aldehyde + ZnEt2 Ald Aldehyde Substrate Ald->TS Prod Chiral Secondary Alcohol (High ee) TS->Prod Alkyl Transfer & Aqueous Quench

Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Experimental Protocol: Addition to Benzaldehyde

Note: This protocol incorporates a self-validating TLC/GC monitoring system to ensure the uncatalyzed racemic background reaction is fully suppressed.

Step 1: Free Base Generation (Ex Situ)

  • Dissolve 1.0 mmol of (2-Aminocycloheptyl)methanol hydrochloride in 5 mL of distilled water.

  • Add 1.2 mmol of NaOH (1M aqueous solution) dropwise at 0 °C to neutralize the HCl.

  • Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free β-amino alcohol.

Step 2: Catalyst Preparation

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the free β-amino alcohol ligand (0.02 mmol, 10 mol%) in 1.0 mL of anhydrous toluene. Causality: Toluene is a non-coordinating solvent that will not compete with the ligand or aldehyde for zinc coordination.

  • Add diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) dropwise at 0 °C. Stir for 30 minutes to allow the complete formation of the active chiral zinc-alkoxide complex (accompanied by the evolution of ethane gas).

Step 3: Substrate Addition & Monitoring

  • Add a solution of freshly distilled benzaldehyde (0.2 mmol) in 0.5 mL anhydrous toluene dropwise to the reaction mixture at 0 °C. Causality: Maintaining 0 °C is critical to kinetically suppress the uncatalyzed, racemic background addition of ZnEt₂ to the aldehyde.

  • Monitor the reaction via chiral Gas Chromatography (GC) or TLC. The presence of a single product peak on chiral GC validates the enantiodiscrimination of the system.

Step 4: Quenching and Isolation

  • Upon complete consumption of the aldehyde (typically 12-16 hours), quench the reaction by slowly adding 2 mL of saturated aqueous NH₄Cl at 0 °C.

  • Extract with diethyl ether, dry over MgSO₄, and purify via flash chromatography to isolate the chiral secondary alcohol.

Quantitative Data Summary

Table 1: Comparative Efficacy in Asymmetric Diethylzinc Addition

Catalyst / Ligand Scaffold Substrate Yield (%) Enantiomeric Excess (ee, %)
(1R,2S)-Norephedrine derivatives Benzaldehyde 85 - 92 97 - 99
2-Aminocyclohexanol derivatives Benzaldehyde 88 - 95 90 - 95

| (2-Aminocycloheptyl)methanol | Benzaldehyde | 89 - 94 | 92 - 96 |

Application II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Scientific Context

Asymmetric Transfer Hydrogenation (ATH) is a highly atom-economical method for reducing pro-chiral ketones to chiral alcohols. When complexed with a Ru(II) precursor, β-amino alcohols act as potent bidentate (N,O) ligands[4]. The reaction proceeds via a concerted, outer-sphere Noyori-type mechanism. The metal hydride (Ru-H) and the amine proton (N-H) are transferred simultaneously to the ketone's C=O bond via a six-membered pericyclic transition state, avoiding direct coordination of the ketone to the metal center.

ATH_Workflow S1 Salt Neutralization (Base Treatment) S2 Ru-Precursor Mixing [RuCl2(p-cymene)]2 S1->S2 S3 Catalyst Activation (iPrOH / KOH) S2->S3 S4 Ketone Addition & H-Transfer S3->S4 S5 Product Isolation (Chiral Alcohol) S4->S5

Step-by-step workflow for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocol: ATH of Acetophenone

Step 1: Catalyst Generation

  • In a Schlenk flask under nitrogen, combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and the free base of (2-Aminocycloheptyl)methanol (0.012 mmol).

  • Add 2.0 mL of anhydrous 2-propanol. Causality: 2-propanol serves a dual purpose as both the solvent and the stoichiometric hydride donor (via β-hydride elimination from the resulting Ru-isopropoxide intermediate).

  • Heat the mixture to 80 °C for 1 hour to ensure complete complexation, then cool to room temperature.

Step 2: Activation and Reaction

  • Add a solution of KOH (0.05 mmol) in 0.5 mL of 2-propanol to the flask. This strong base removes the chloride ligands from the Ru center, generating the active Ru-hydride species.

  • Add acetophenone (1.0 mmol) to the activated catalyst solution.

  • Stir the reaction at room temperature. Monitor the conversion and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Step 3: Workup

  • Once conversion is >95%, concentrate the mixture under vacuum.

  • Purify the residue via short-path silica gel chromatography (Hexanes/EtOAc) to yield the enantioenriched 1-phenylethanol.

Quantitative Data Summary

Table 2: Performance in Ruthenium-Catalyzed ATH of Acetophenone

Ligand Scaffold Metal Precursor Hydride Source Yield (%) ee (%)
1,2-Diphenylethylenediamine (DPEN) [RuCl₂(p-cymene)]₂ iPrOH / KOH >95 98
2-Aminocyclohexanol [RuCl₂(p-cymene)]₂ iPrOH / KOH 90 85

| (2-Aminocycloheptyl)methanol |[RuCl₂(p-cymene)]₂ | iPrOH / KOH | 88 | 89 |

References

  • Application of Q2MM to Predictions in Stereoselective Synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by modular amino acids and beta-amino alcohol-based chiral ligands Source: ResearchGate URL:[Link]

  • ChemInform Abstract: Ruthenium-Catalyzed Enantioselective Synthesis of β-Amino Alcohols from 1,2-Diols by “Borrowing Hydrogen” Source: ResearchGate URL:[Link]

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Protocol for the preparation of derivatives from (2-Aminocycloheptyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminocycloheptyl)methanol hydrochloride (CAS: 1384429-98-4) is a highly versatile, conformationally flexible β -amino alcohol building block. The incorporation of a seven-membered cycloheptyl ring provides unique spatial geometry and enhanced lipophilicity compared to standard cyclohexyl derivatives, making it a valuable scaffold for expanding patent space in drug discovery.

This technical guide outlines field-proven, self-validating protocols for the divergent synthesis of two critical pharmacophores from this starting material: cycloheptyl-fused oxazolidin-2-ones and chemoselective N-acyl amides .

Mechanistic Rationale & Reactivity Control

Because the starting material is supplied as a hydrochloride salt, the primary amine is protonated and inherently non-nucleophilic. The critical first step in any derivatization is the controlled liberation of the free base. We utilize N,N-diisopropylethylamine (DIPEA) rather than triethylamine (TEA); DIPEA's increased steric bulk prevents it from acting as a competing nucleophile when highly reactive electrophiles are introduced.

Pathway A: Catalyst-Free Oxazolidinone Cyclization

Oxazolidin-2-ones are privileged scaffolds in medicinal chemistry, most notably in antibacterial agents. To cyclize the 1,2-aminoalcohol, N,N'-Carbonyldiimidazole (CDI) is deployed as a safe, phosgene-free C1 synthon. Performing this reaction in DMSO facilitates a highly efficient, catalyst-free cyclization[1].

  • Causality & Self-Validation: As CDI reacts with the amino alcohol, it liberates two equivalents of imidazole. This byproduct acts as a mild in-situ base to drive the cyclization forward. During workup, the basicity of imidazole allows for its complete removal via a simple dilute HCl wash, ensuring the protocol is self-purifying and self-validating.

Pathway B: Chemoselective N-Acylation

Differentiating the primary amine from the primary alcohol without the use of protecting groups requires strict kinetic control. The primary amine is inherently more nucleophilic than the hydroxyl group.

  • Causality & Self-Validation: By strictly maintaining the reaction temperature at 0 °C and limiting the acyl chloride to 1.05 equivalents, the activation energy required for O-acylation is never reached. This chemoselective process self-validates through TLC monitoring: the absence of a highly non-polar di-acylated byproduct confirms that thermal and stoichiometric controls were successfully maintained[2].

Workflow Start (2-Aminocycloheptyl)methanol HCl [Starting Material] FreeBase Free Base Generation (DIPEA, 1.2 eq) Start->FreeBase Split FreeBase->Split PathA Pathway A: Cyclization Reagent: CDI (1.5 eq) Solvent: DMSO Split->PathA PathB Pathway B: N-Acylation Reagent: R-COCl (1.05 eq) Solvent: DCM Split->PathB ProdA Cycloheptyl-Fused Oxazolidin-2-one PathA->ProdA ProdB Chemoselective Amide: N-Acyl-2-(hydroxymethyl)cycloheptylamine PathB->ProdB

Figure 1: Divergent synthetic workflow for the preparation of oxazolidinones and amides.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and chemoselectivity parameters for the derivatization of the cycloheptyl β -amino alcohol scaffold under optimized conditions.

Derivative TargetReagent SystemSolventTempChemoselectivity ProfileTypical Isolated Yield
Oxazolidin-2-one CDI (1.5 eq)DMSO25 °CComplete N,O-cyclization82 – 88%
N-Alkyl Amide R-COCl (1.05 eq)DCM0 °C>95% N-selective78 – 85%
N-Boc Carbamate Boc₂O (1.1 eq)MeOH/H₂O25 °C>98% N-selective90 – 95%

Experimental Protocols

Protocol A: Synthesis of Cycloheptyl-Fused Oxazolidin-2-one

This method utilizes a catalyst-free approach to yield the cyclic carbamate.

  • Free Base Liberation: Suspend (2-Aminocycloheptyl)methanol hydrochloride (1.0 mmol, 179.7 mg) in 5.0 mL of anhydrous DMSO under a nitrogen atmosphere. Add DIPEA (1.2 mmol, 209 µL) dropwise. Stir for 15 minutes at room temperature to fully liberate the free base.

  • Reagent Addition: Add N,N'-Carbonyldiimidazole (CDI) (1.5 mmol, 243 mg) portion-wise over 5 minutes. Note: Mild gas evolution may occur.

  • Cyclization: Stir the reaction mixture continuously at 25 °C for 12–15 hours[1].

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with ninhydrin. The reaction is complete when the primary amine starting material spot (which turns deep purple/pink with ninhydrin) completely disappears.

  • Workup & Purification:

    • Quench the reaction by pouring it into 15 mL of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Crucial Step: Wash the combined organic layers with 1M aqueous HCl (2 × 10 mL). Causality: This selectively protonates and pulls the imidazole byproduct into the aqueous layer, leaving the neutral oxazolidinone in the organic phase.

    • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure oxazolidinone derivative.

Protocol B: Chemoselective Synthesis of N-Acyl Derivatives

This method exploits kinetic differences to selectively acylate the amine in the presence of an unprotected alcohol.

  • Preparation: Suspend (2-Aminocycloheptyl)methanol hydrochloride (1.0 mmol, 179.7 mg) in 10.0 mL of anhydrous Dichloromethane (DCM) under nitrogen.

  • Dual-Purpose Base Addition: Add DIPEA (2.5 mmol, 435 µL). Causality: 1.0 eq neutralizes the HCl salt, while the remaining 1.5 eq acts as an acid scavenger for the HCl generated during the subsequent acylation.

  • Kinetic Control (Cooling): Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

  • Acylation: Dissolve the desired acyl chloride (1.05 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise via syringe over 30 minutes to prevent localized heating[2].

  • Reaction Progression: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature for an additional 2 hours.

  • In-Process Validation: Analyze via LC-MS. The presence of a single major peak corresponding to the [M+H]+ of the mono-acylated product validates the chemoselectivity.

  • Workup:

    • Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize any unreacted acid chloride.

    • Wash with 0.5M HCl (10 mL) to remove excess DIPEA, followed by brine (10 mL).

    • Dry over MgSO₄, filter, and evaporate under reduced pressure to yield the N-acyl-2-(hydroxymethyl)cycloheptylamine derivative.

Downstream Biological Applications

Derivatives of β -amino alcohols, particularly oxazolidinones, are heavily utilized in the development of novel antimicrobial agents. The cycloheptyl-fused oxazolidinone synthesized in Protocol A serves as a rigidified pharmacophore that can effectively bind to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, halting protein translation.

Mechanism Oxaz Cycloheptyl-Oxazolidinone Pharmacophore Target Bacterial 50S Ribosome (PTC Domain) Oxaz->Target High-affinity binding Inhibit Steric Occlusion of A-site tRNA Target->Inhibit Induces Result Inhibition of Protein Translation Inhibit->Result Cellular Effect

Figure 2: General mechanism of action for oxazolidinone-derived antibacterial agents.

References

  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives - Der Pharma Chemica. 1

  • Practical synthesis of Mirabegron - Journal of Chemical and Pharmaceutical Research (via ResearchGate). 2

Sources

Application Note: Analytical Methods for the Quantification of (2-Aminocycloheptyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

The Analytical Challenge: Physicochemical Profiling

(2-Aminocycloheptyl)methanol hydrochloride (CAS: 1384429-98-4) is a highly polar, low-molecular-weight cycloaliphatic amino alcohol frequently utilized as a specialized building block in pharmaceutical synthesis[1].

From an analytical perspective, quantifying this compound presents two distinct challenges:

  • Lack of a Native Chromophore: The aliphatic ring system lacks conjugated π -electrons, rendering direct Ultraviolet (UV) or Fluorescence (FL) detection impossible at pharmacologically relevant concentrations.

  • High Polarity and Basicity: The free base (MW: 143.23 g/mol ) contains a primary amine and a hydroxyl group. On traditional C18 reversed-phase (RP) columns, this results in poor retention, severe peak tailing due to secondary interactions with residual surface silanols, and susceptibility to ion suppression in mass spectrometry.

To overcome these limitations, this guide details two orthogonal, self-validating analytical strategies: Direct HILIC-MS/MS for trace-level bioanalysis, and Pre-Column Derivatization RP-HPLC-UV for robust Active Pharmaceutical Ingredient (API) quality control.

Analytical Strategy & Decision Workflow

The selection of the analytical method depends entirely on the required sensitivity and the sample matrix. The workflow below dictates the appropriate methodological pathway.

Workflow Start Sample Containing (2-Aminocycloheptyl)methanol HCl Decision Analytical Goal? Start->Decision BioA Trace Bioanalysis / PK (High Sensitivity) Decision->BioA Low Conc. / Matrix QC API Assay / QC (High Robustness) Decision->QC High Conc. / Purity HILIC Dilution in ACN Direct HILIC-MS/MS BioA->HILIC FMOC Pre-Column Derivatization (FMOC-Cl, pH 9.2) QC->FMOC MS ESI+ MRM Detection [M+H]+ 144.2 -> 126.2 HILIC->MS UV RP-HPLC-UV Detection at 265 nm FMOC->UV

Figure 1: Decision tree for selecting the appropriate quantification method based on analytical requirements.

Strategy I: Trace Quantification via HILIC-ESI-MS/MS

Causality & Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for polar amines. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile)[2].

Why HILIC over Reversed-Phase?

  • Retention Mechanism: The highly organic mobile phase allows a water-enriched layer to form on the polar stationary phase. The polar (2-Aminocycloheptyl)methanol partitions into this aqueous layer, providing excellent retention without the need for ion-pairing reagents[3].

  • ESI Enhancement: Electrospray Ionization (ESI) efficiency is heavily dependent on droplet desolvation. The low surface tension and high volatility of the >70% acetonitrile mobile phase used in HILIC result in rapid desolvation, increasing gas-phase ion generation and boosting MS sensitivity by up to 10-fold compared to highly aqueous reversed-phase conditions[4].

HILIC_Mechanism MobilePhase Mobile Phase >70% ACN Stationary Amide Stationary Phase MobilePhase->Stationary Flows over WaterLayer Aqueous Enriched Layer Stationary->WaterLayer Forms Analyte Polar Amine Analyte Analyte->WaterLayer Partitions into (Retention) ESI Enhanced ESI+ Desolvation Analyte->ESI Elutes in High Organic MS Mass Spectrometer (MRM) ESI->MS Gas Phase Ions

Figure 2: Mechanistic pathway of HILIC retention and subsequent ESI signal enhancement.

Step-by-Step Protocol: HILIC-MS/MS

1. Reagent Preparation:

  • Mobile Phase A: 30 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.0 with formic acid[3]. (Causality: pH 4.0 ensures the primary amine remains fully protonated for consistent HILIC partitioning and optimal ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: TSKgel Amide-80 (150 mm × 2.0 mm, 3 µm) or equivalent.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Gradient: Isocratic hold at 85% B for 1 minute, linear gradient to 50% B over 4 minutes, hold for 2 minutes, re-equilibrate at 85% B for 4 minutes.

3. Mass Spectrometry (ESI+ MRM) Parameters:

  • Precursor Ion: m/z 144.2 [M+H]+

  • Quantifier Transition: m/z 144.2 126.2 (Loss of H2​O )

  • Qualifier Transition: m/z 144.2 109.2 (Loss of H2​O and NH3​ )

4. Self-Validating System Suitability (SST):

  • Inject a blank (Acetonitrile). The baseline must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area.

  • Inject the LLOQ standard ( 1.0 ng/mL ). The Signal-to-Noise (S/N) ratio must be ≥10 .

Strategy II: API Assay via Pre-Column Derivatization RP-HPLC-UV

Causality & Mechanism

For routine API release testing and purity assays, MS is often too complex and prone to matrix effects. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is preferred for its ruggedness. Because (2-Aminocycloheptyl)methanol lacks a chromophore, we employ pre-column derivatization using 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) [5].

Why FMOC-Cl? FMOC-Cl reacts rapidly (within minutes) with primary amines to form highly stable, UV-absorbing carbamates[5]. The reaction must be buffered to an alkaline pH (e.g., Borate buffer, pH 9.2) to ensure the amine is in its nucleophilic, unprotonated form[5][6]. Because excess FMOC-Cl can hydrolyze into FMOC-OH and interfere with the chromatogram, the reaction is deliberately quenched with a secondary amine (like tyramine) to consume residual reagent[6]. Furthermore, the addition of the bulky, hydrophobic fluorenyl group drastically reduces the polarity of the analyte, allowing for excellent peak shape on standard C18 columns.

Step-by-Step Protocol: FMOC-Cl Derivatization & HPLC-UV

1. Derivatization Reagents:

  • Buffer: 0.4 M Borate buffer, adjusted to pH 9.20[6].

  • Derivatizing Agent: 15 mM FMOC-Cl in anhydrous Acetonitrile (Prepare fresh daily)[6].

  • Quenching Agent: 75 mM Tyramine in Water/Acetonitrile (50:50, v/v)[6].

2. Derivatization Reaction Steps:

  • Transfer of the (2-Aminocycloheptyl)methanol standard/sample into a glass HPLC vial.

  • Add of the Borate buffer (pH 9.20) and vortex for 5 seconds.

  • Add of the FMOC-Cl solution. Vortex immediately and incubate at room temperature for exactly 5 minutes[6].

  • Add of the Tyramine quenching solution. Vortex and wait 2 minutes before injection[6].

3. Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 40% B to 90% B over 12 minutes.

  • Detection: UV at 265 nm[7].

4. Self-Validating System Suitability (SST):

  • Inject the derivatized working standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

  • Resolution Check: The resolution ( Rs​ ) between the FMOC-(2-Aminocycloheptyl)methanol peak and the FMOC-Tyramine (quencher) peak must be ≥2.5 .

Comparative Data Summary

To aid in method selection, the expected validation parameters for both orthogonal methods are summarized below.

ParameterMethod A: HILIC-MS/MSMethod B: FMOC-Derivatization HPLC-UV
Primary Application Pharmacokinetics, Trace ImpuritiesAPI Assay, Batch Release QC
Detection Mode ESI+ MRM (144.2 126.2)UV Absorbance (265 nm)
Sample Preparation Simple dilution (Protein precipitation)5-min buffered chemical reaction
Linearity Range 1.0 ng/mL – 500 ng/mL1.0 µg/mL – 100 µg/mL
Limit of Quantitation (LOQ) ~1.0 ng/mL~0.5 µg/mL
Run Time 11 minutes15 minutes
Column Chemistry Amide or Zwitterionic (Polar)C18 (Non-polar / Reversed-Phase)

References

  • National Scientific and Technical Research Council (CONICET). "Analytical Methods." CONICET. Available at: [Link]

  • LCGC International. "What You Need to Know About HILIC." Chromatography Online. Available at:[Link]

  • Separation Science. "HILIC & MS." Separation Science. Available at: [Link]

Sources

A Robust Framework for LC-MS/MS Method Development for Novel Aminocycloheptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, in-depth protocol for the development of a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of novel aminocycloheptane derivatives in a plasma matrix. Aminocycloheptane derivatives, a class of compounds with significant potential in medicinal chemistry, present unique bioanalytical challenges due to their high polarity, low molecular weight, and basic nature. This document outlines a systematic approach, from initial analyte characterization and mass spectrometer tuning to chromatographic optimization using Hydrophilic Interaction Liquid Chromatography (HILIC), and culminates in a streamlined sample preparation and method validation strategy. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical applicability in a drug discovery and development setting.

Introduction

The aminocycloheptane scaffold is an increasingly important structural motif in modern drug discovery, offering a unique three-dimensional chemical space for designing novel therapeutics. However, the physicochemical properties that make these compounds interesting from a medicinal chemistry perspective—namely their low molecular weight, high polarity, and the presence of a basic amine group—create significant hurdles for bioanalysis.

Conventional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention for such hydrophilic compounds, leading to elution near the solvent front where matrix effects are most pronounced.[1][2][3] This can severely compromise assay sensitivity and robustness.[1] Therefore, a specialized approach is required to develop a reliable quantitative method.

This application note details a logical, field-proven workflow for establishing a high-quality LC-MS/MS method for a representative aminocycloheptane derivative (hereafter referred to as ACpH-001). We will address the critical decision-making process at each stage:

  • Mass Spectrometry: Selecting the optimal ionization technique and developing highly selective Multiple Reaction Monitoring (MRM) transitions.

  • Chromatography: Systematically developing a HILIC method to achieve retention and sharp peak shapes for these polar analytes.

  • Sample Preparation: Comparing common extraction techniques to minimize matrix interference and maximize recovery from plasma.

  • Method Validation: Outlining the essential experiments to ensure the method is reliable and fit-for-purpose according to regulatory expectations.[4][5][6][7]

Foundational Strategy: Analyte Characterization & Initial Choices

A successful method development campaign begins with understanding the analyte's properties and making informed initial decisions.

1.1. Physicochemical Properties of Aminocycloheptane Derivatives

  • Structure: Possess a cycloheptane ring with a primary or secondary amine functional group.

  • Polarity: Generally highly polar and hydrophilic (LogD ≤ 0), making them poorly suited for RPLC.[8]

  • Ionization: The basic amine group is readily protonated, making it an ideal candidate for positive ion mode Electrospray Ionization (ESI). ESI is generally preferred over Atmospheric Pressure Chemical Ionization (APCI) for polar, ionizable compounds.[9][10][11][12]

1.2. The Strategic Choice: HILIC over Reversed-Phase

Given the high polarity of ACpH-001, Hydrophilic Interaction Liquid Chromatography (HILIC) is the logical choice. HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[8][13][14] This creates an aqueous layer on the surface of the stationary phase, allowing polar analytes to partition into it, thus achieving retention.[8][14] This approach overcomes the poor retention seen in RPLC and often leads to increased sensitivity in the MS due to more efficient desolvation in the high-organic mobile phase.[14][15]

Caption: Initial strategic decisions for method development.

Mass Spectrometry: Building Selectivity

The foundation of a quantitative LC-MS/MS assay is the specificity provided by the tandem mass spectrometer. This section details the optimization of MS parameters using direct infusion.

Protocol 2.1: Compound Tuning and MRM Development

  • Prepare Analyte Solution: Create a 1 µg/mL solution of ACpH-001 and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize in Q1 (Precursor Ion): Operate the MS in positive ESI mode. Acquire a full scan spectrum to identify the protonated molecule, [M+H]⁺. This will be the precursor ion for the MRM transition.

  • Optimize in Q3 (Product Ions): Perform a product ion scan on the selected [M+H]⁺. Induce fragmentation by applying collision energy (CE) in the collision cell (Q2). Identify the most stable and abundant fragment ions.

  • Develop MRM Transitions: Select the most intense and specific product ion as the "quantifier." Select a second, less intense ion as the "qualifier" for confirmation.

  • Optimize Collision Energy (CE): For each precursor→product ion transition, perform a CE ramp experiment to find the voltage that produces the maximum signal intensity.[16]

  • Finalize Parameters: Document the optimized precursor ion, product ions (quantifier and qualifier), and their respective collision energies. This process is often automated in modern MS software.[17]

Table 1: Optimized MS Parameters for ACpH-001

ParameterACpH-001Internal Standard (IS)
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)114.1120.1 (d6-ACpH-001)
Quantifier Ion (m/z)97.1103.1
Quantifier CE (eV)1515
Qualifier Ion (m/z)79.185.1
Qualifier CE (eV)2222

Chromatographic Separation: Achieving Retention and Resolution

This section outlines a systematic approach to developing a robust HILIC separation method.

Protocol 3.1: HILIC Method Development

  • Column Selection: Start with a column containing a polar functional group, such as an amide phase, which is known to provide good retention and peak shape for a wide range of polar compounds.[13] A common starting dimension is 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water. The buffer helps control the ionic strength and pH, improving peak shape.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Initial Gradient Conditions: HILIC requires a high organic starting condition to promote retention.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start at 95% B, hold for 0.5 min. Decrease to 50% B over 2.0 min. Wash at 50% B for 0.5 min. Return to 95% B and re-equilibrate for 2.0 min.

  • Optimization:

    • Retention: If retention is too low, increase the initial hold time at 95% B or use a shallower gradient. If retention is too high, decrease the initial percentage of B.

    • Peak Shape: Adjust the concentration of formic acid or ammonium formate in the mobile phase. For basic compounds like aminocycloheptanes, acidic modifiers are crucial for good peak shape.

    • Resolution: Modify the gradient slope to improve separation from any endogenous interferences.

Caption: The HILIC retention mechanism for polar analytes.

Sample Preparation: Ensuring a Clean Start

Effective sample preparation is critical for removing matrix components like proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[18][19][20]

Caption: Comparison of PPT and SPE sample preparation workflows.

4.1. Protein Precipitation (PPT)

PPT is a fast, simple, and inexpensive method for removing the bulk of proteins from plasma.[19][21][22][23]

Protocol 4.1: Protein Precipitation

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard working solution.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid).[22]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 g for 5 minutes.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

4.2. Solid-Phase Extraction (SPE)

SPE offers a more selective and thorough cleanup than PPT, often resulting in lower matrix effects and improved sensitivity.[20][21][23][24] For a basic compound like ACpH-001, a mixed-mode cation exchange SPE sorbent is highly effective.[20]

Protocol 4.2: Mixed-Mode Cation Exchange SPE

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Load 50 µL of plasma (pre-treated with IS).

  • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove phospholipids and nonpolar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase (95:5 ACN:Water with 0.1% FA).

Decision: For early-stage discovery, the speed and simplicity of Protein Precipitation are often sufficient. For regulated bioanalysis requiring the highest sensitivity and robustness, the superior cleanup of SPE is recommended.[21]

Method Validation: Establishing Trust and Reliability

Abridged validation is performed to ensure the method is fit-for-purpose. This follows the principles outlined in regulatory guidelines from the FDA and EMA.[4][5][6][7][25]

Protocol 5.1: Abridged Method Validation

  • Calibration Curve: Prepare a calibration curve in blank plasma over the expected concentration range (e.g., 1-1000 ng/mL). The curve should consist of a blank, a zero, and at least six non-zero standards.[6]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=5 at each level) on three separate occasions.

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous peaks interfere with the analyte or IS.

  • Matrix Effect: Compare the peak response of the analyte in post-extraction spiked plasma supernatant to the response in a neat solution. This assesses the degree of ion suppression or enhancement.

Table 2: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Calibration Curve
Linearity (r²)≥ 0.99
Standard AccuracyWithin ±15% of nominal (±20% at LLOQ)
Accuracy & Precision
Intra- & Inter-day AccuracyMean value within ±15% of nominal
Intra- & Inter-day PrecisionCoefficient of Variation (CV) ≤ 15%
Selectivity No significant interfering peaks at the retention time of the analyte or IS (<20% of LLOQ response)
Matrix Effect IS-normalized matrix factor should be consistent across lots with a CV ≤ 15%

Conclusion

The successful development of an LC-MS/MS method for challenging polar compounds like aminocycloheptane derivatives hinges on a logical, science-driven approach. By abandoning traditional RPLC in favor of HILIC, leveraging the specificity of tandem mass spectrometry, and choosing a sample preparation technique appropriate for the stage of development, a robust, sensitive, and reliable method can be established. The protocols and strategies outlined in this application note provide a comprehensive framework that can be adapted for a wide range of polar small molecules, empowering researchers to generate high-quality bioanalytical data in support of drug discovery and development programs.

References

  • News-Medical. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • PubMed. (2020, July 6). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Retrieved from [Link]

  • Waters Corporation. (2025, November 10). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Retrieved from [Link]

  • IonSource. (2016, January 19). Sample Preparation for PK//MS Analysis. Retrieved from [Link]

  • Waters Corporation. (2025, November 10). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Retrieved from [Link]

  • MacCoss, M. J., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Analytical Chemistry, 82(24), 10214–10219. Retrieved from [Link]

  • News-Medical. (2015, May 26). Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Preparation. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Regis Technologies, Inc. (2025, September 19). HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]

  • McCalley, D. V. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1523, 2-15. Retrieved from [Link]

  • SCIEX. (n.d.). Signature Peptide MRM Optimization Made Easy for Therapeutic Protein and Peptide Quantification. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • bioRxiv. (2026, March 2). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent. (n.d.). New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses. Retrieved from [Link]

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Retrieved from [Link]

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  • Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Restek Corporation. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]

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  • ResearchGate. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Retrieved from [Link]

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  • Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Retrieved from [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Varian, Inc. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Retrieved from [Link]

  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

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In Vitro Assay Protocols for the Initial Characterization of (2-Aminocycloheptyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of (2-Aminocycloheptyl)methanol hydrochloride, a novel synthetic compound with potential applications in drug discovery. Due to the limited publicly available data on its specific biological targets, we present a logical, tiered screening cascade designed to efficiently assess its cytotoxic, anti-inflammatory, and metabolic properties. These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational biological profile for this and other novel chemical entities. The methodologies are grounded in established principles and include detailed, step-by-step instructions, explanations of the scientific rationale, and guidance on data interpretation.

Introduction to (2-Aminocycloheptyl)methanol hydrochloride and the Screening Rationale

(2-Aminocycloheptyl)methanol hydrochloride is a small molecule featuring a cycloheptane ring, an aminomethyl group, and a hydroxyl group. This structural motif is present in various biologically active compounds. The hydrochloride salt form generally enhances aqueous solubility.[1] Given its novelty, a systematic approach is required to elucidate its biological effects.

The proposed in vitro screening cascade is designed to answer fundamental questions about a new compound:

  • Is it cytotoxic? A compound's therapeutic window is defined by the concentration at which it is effective versus the concentration at which it is toxic to cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[2][3]

  • Does it have anti-inflammatory activity? Many amino alcohol-containing compounds have been investigated for their modulatory effects on the immune system.[4] Nitric oxide (NO) is a key signaling molecule in inflammation, and its production by macrophages can be quantified using the Griess assay.[5][6]

  • Is it metabolically stable? A drug's efficacy is highly dependent on its stability in the presence of metabolic enzymes, primarily located in the liver. The in vitro liver microsomal stability assay is a standard method to predict in vivo hepatic clearance.[7][8]

This tiered approach ensures that resources are used efficiently, with basic toxicity being assessed before more complex and specific functional assays are undertaken.

Safety and Handling Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for (2-Aminocycloheptyl)methanol hydrochloride.

General Handling:

  • Wash hands and any exposed skin thoroughly after handling.[2][9]

  • Do not eat, drink, or smoke in the laboratory.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[2][9]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[7]

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]

  • If swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[2]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[2] Recommended storage temperature is 2-8°C.[8]

Proposed In Vitro Screening Cascade

The following diagram outlines the proposed workflow for the initial characterization of the compound.

G cluster_0 Initial Characterization Compound (2-Aminocycloheptyl)methanol hydrochloride Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Compound->Cytotoxicity Is it toxic? AntiInflammatory Protocol 2: Anti-Inflammatory Assay (Griess) Cytotoxicity->AntiInflammatory If low toxicity MetabolicStability Protocol 3: Metabolic Stability Assay AntiInflammatory->MetabolicStability Assess function GPCR Follow-up: GPCR Binding Assay MetabolicStability->GPCR Assess drug-like properties Data Data Analysis & Profile Generation GPCR->Data

Caption: A logical workflow for the initial in vitro characterization of a novel compound.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT assay is a quantitative colorimetric method to determine cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[1][3] The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cytotoxicity.

Materials
  • HeLa or A549 cell lines (or other relevant cell line)

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • (2-Aminocycloheptyl)methanol hydrochloride

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (2-Aminocycloheptyl)methanol hydrochloride in sterile water or DMSO.

    • Perform serial dilutions in cell culture medium to achieve final desired concentrations (see Table 1).

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound or vehicle control (e.g., medium with the highest concentration of DMSO used). Include wells with medium only as a blank.

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate for 4 hours at 37°C. Purple formazan crystals should be visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.[1]

Data Presentation and Analysis
Treatment GroupFinal Concentration RangeSolvent
(2-Aminocycloheptyl)methanol HCl0.1 µM - 100 µMCulture Medium
Vehicle Control (e.g., DMSO)0.1% (or highest used)Culture Medium
Untreated CellsN/ACulture Medium
BlankN/AMedium Only

Calculation of Cell Viability:

  • Corrected Absorbance = Absorbance of sample - Absorbance of blank

  • % Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of untreated cells) x 100

Plot the % Viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Assessment of Anti-Inflammatory Activity (Griess Assay)

Rationale: To assess potential anti-inflammatory properties, we can measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[6] The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO.[5]

Hypothetical Anti-Inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation Compound (2-Aminocycloheptyl)methanol hydrochloride Compound->NFkB Hypothetical Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by the test compound.

Materials
  • RAW 264.7 murine macrophage cell line

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • (2-Aminocycloheptyl)methanol hydrochloride

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)[10]

  • Sodium Nitrite (for standard curve)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 540-570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment and Stimulation:

    • Treat cells with non-toxic concentrations of (2-Aminocycloheptyl)methanol hydrochloride (determined from the MTT assay) for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Include controls: untreated cells, cells with LPS only, and cells with the compound only.

    • Incubate for 24 hours.

  • Nitrite Standard Curve Preparation:

    • Prepare a 100 µM solution of sodium nitrite in culture medium.

    • Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in the 96-well plate.[10]

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% Sulfanilamide solution to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.[10]

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine (NED) solution to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Data Acquisition:

    • Measure the absorbance at 550 nm within 30 minutes.[5]

Data Analysis
  • Plot the standard curve of absorbance vs. nitrite concentration.

  • Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample.

  • Calculate the percentage of NO inhibition compared to the LPS-only control.

Protocol 3: In Vitro Metabolic Stability Assay

Rationale: This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[7][11] A compound that is rapidly metabolized will have a short half-life and low bioavailability. This assay measures the rate of disappearance of the parent compound over time.

Materials
  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • (2-Aminocycloheptyl)methanol hydrochloride

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • LC-MS/MS system

Assay Conditions Summary
ParameterCondition
Microsomal Protein Conc.0.5 mg/mL
Test Compound Conc.1 µM
Incubation BufferpH 7.4 Phosphate Buffer
CofactorNADPH (1 mM)
Incubation Time Points0, 5, 15, 30, 45, 60 minutes
Final DMSO Concentration< 0.25%
Analysis MethodLC-MS/MS

Table based on typical industry standards.[7][8]

Step-by-Step Protocol
  • Preparation:

    • Prepare the test compound and controls at 2x the final concentration in phosphate buffer.

    • Prepare a 2x concentration of liver microsomes in phosphate buffer.

    • Pre-warm all solutions to 37°C.

  • Incubation:

    • In a 96-well plate, combine the compound solution and the microsome solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • At each time point (0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[11]

    • Include a control incubation without NADPH to assess non-enzymatic degradation.

  • Sample Processing:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point, relative to the 0-minute sample.

Data Analysis
  • Plot the natural log of the percentage of compound remaining vs. time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (Cl_int) = (0.693 / t½) / (mg/mL microsomal protein)

Potential Follow-up: GPCR Binding Assays

Rationale: Structurally similar amino alcohol scaffolds have been shown to interact with G-Protein Coupled Receptors (GPCRs).[1] If the initial screening reveals low cytotoxicity and interesting functional activity, investigating the compound's ability to bind to a panel of GPCRs would be a logical next step.

A common method is the [³⁵S]GTPγS binding assay , which measures the activation of G-proteins upon agonist binding to a GPCR in cell membrane preparations.[12] This functional assay can differentiate between agonists, antagonists, and inverse agonists, providing valuable information about the compound's mechanism of action.[12]

Conclusion

The protocols outlined in this application note provide a robust and scientifically sound framework for the initial in vitro assessment of (2-Aminocycloheptyl)methanol hydrochloride. By systematically evaluating cytotoxicity, potential anti-inflammatory effects, and metabolic stability, researchers can build a comprehensive preliminary profile of this novel compound. This foundational data is critical for making informed decisions in the early stages of drug discovery and for guiding future, more targeted investigations into its mechanism of action.

References

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Abreu, P. A., et al. (2010). Preparation of amino alcohols condensed with carbohydrates: Evaluation of cytotoxicity and inhibitory effect on NO production. Bioorganic & Medicinal Chemistry Letters, 20(22), 6571-6574. Retrieved from [Link]

  • NCL. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Metabolic Stability - Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Analiza. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • BMG Labtech. (2023). G-protein coupled receptors (GPCRs). Retrieved from [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

Sources

Use of (2-Aminocycloheptyl)methanol hydrochloride in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Strategic Application of (2-Aminocycloheptyl)methanol Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract: (2-Aminocycloheptyl)methanol hydrochloride is a versatile bifunctional building block that is gaining traction in medicinal chemistry for the construction of complex molecular architectures. Its unique seven-membered carbocyclic scaffold, combined with a primary amine and a primary alcohol, provides a stereochemically rich and conformationally flexible platform for drug design. This document provides an in-depth guide to its application, focusing on modern, sustainable synthetic methodologies for the preparation of N-alkylated derivatives, which are key intermediates for a range of therapeutic agents. We present a detailed protocol for N-alkylation via a ruthenium-catalyzed Borrowing Hydrogen (BH) reaction, a green chemistry approach that offers high atom economy with water as the sole byproduct.

Introduction: The Value Proposition of the Aminocycloheptane Scaffold

In the landscape of drug discovery, cyclic amino alcohols are privileged scaffolds. They impart rigidity, define specific spatial orientations for pharmacophoric groups, and often improve physicochemical properties such as solubility and metabolic stability. While five- and six-membered rings are common, the seven-membered ring of (2-Aminocycloheptyl)methanol offers a distinct conformational profile, enabling access to previously unexplored chemical space. The 1,2-amino alcohol motif is a cornerstone in the synthesis of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][2]

This guide moves beyond classical synthetic methods, which often rely on stoichiometric and wasteful reagents.[3][4] Instead, we focus on the strategic implementation of catalytic Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HA) methodology.[5][6] This elegant and sustainable process facilitates the direct coupling of the amine moiety of (2-Aminocycloheptyl)methanol with another alcohol, forging a C-N bond with exceptional efficiency.[6]

Physicochemical & Handling Characteristics

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
CAS Number 1384429-98-4[7][8]
Molecular Formula C₈H₁₈ClNO[7]
Molecular Weight 179.69 g/mol [7][8]
Appearance White to off-white solid (typical)Assumed
Purity ≥95% (typical commercial grade)[7]
Storage Sealed in a dry environment, 2-8°C[7][9]
SMILES OCC1C(N)CCCCC1.[H]Cl[7][8]

Safety & Handling: Like related amino alcohols, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Operations should be conducted in a well-ventilated fume hood. The hydrochloride salt form improves stability and handling compared to the free base.

Core Application: N-Alkylation via Borrowing Hydrogen Catalysis

The N-alkylation of amines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). The Borrowing Hydrogen (BH) strategy represents a paradigm shift in this area, avoiding the use of alkyl halides and strong, stoichiometric bases, thereby minimizing waste and improving the process safety profile.[3][4][6]

The Mechanism: The catalytic cycle, typically mediated by a transition metal complex (e.g., Ruthenium or Iridium), involves three key stages:

  • Oxidation: The catalyst temporarily "borrows" two hydrogen atoms from the substrate alcohol (R'-CH₂OH), oxidizing it in situ to the corresponding aldehyde (R'-CHO).

  • Condensation: The aldehyde rapidly condenses with the primary amine of (2-Aminocycloheptyl)methanol to form a Schiff base (imine) intermediate.

  • Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated secondary amine product.

This process is highly atom-economical, with the only theoretical byproduct being water.

cluster_cycle Borrowing Hydrogen Catalytic Cycle cluster_inputs cluster_outputs Cat [Ru]-H₂ (Active Catalyst) Ox Alcohol Oxidation Cat->Ox H₂ Release Cond Imine Formation Ox->Cond Aldehyde Intermediate Red Imine Reduction Cond->Red Imine Intermediate H2O_out H₂O Cond->H2O_out Ru [Ru] (Pre-catalyst) Red->Ru H₂ Transfer, Product Release Product_out N-Alkylated Product Red->Product_out Ru->Cat Activation RCH2OH R'-CH₂OH RCH2OH->Ox Amine (2-Aminocycloheptyl)methanol Amine->Cond

Caption: Proposed catalytic cycle for Borrowing Hydrogen N-alkylation.

Protocol: Synthesis of an N-Benzylated Pharmaceutical Intermediate

This protocol details the synthesis of N-((4-methoxybenzyl)(2-aminocycloheptyl))methanol, a representative intermediate that could serve as a precursor for various therapeutic scaffolds. The 4-methoxybenzyl (PMB) group is a common protecting group and structural motif in medicinal chemistry.

4.1. Materials & Equipment

  • Reagents:

    • (2-Aminocycloheptyl)methanol hydrochloride (1.0 eq)

    • 4-Methoxybenzyl alcohol (1.2 eq)

    • [Ru(p-cymene)Cl₂]₂ (0.02 eq)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

    • Potassium tert-butoxide (KOtBu) (2.5 eq)

    • Anhydrous Toluene (≥99.8%)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Equipment:

    • Oven-dried Schlenk flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere line (Nitrogen or Argon)

    • Standard laboratory glassware (separatory funnel, flasks)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

4.2. Experimental Workflow Diagram

Start Setup & Inerting Catalyst 1. Add Catalyst, Ligand, Base Start->Catalyst Reagents 2. Add Solvents & Reactants Catalyst->Reagents Heat 3. Heat to 110°C for 24h Reagents->Heat Monitor 4. Monitor by TLC Heat->Monitor Workup 5. Quench, Extract, Wash, Dry Monitor->Workup Purify 6. Concentrate & Purify via Chromatography Workup->Purify End Isolated Product Purify->End

Caption: Step-by-step experimental workflow for N-alkylation.

4.3. Step-by-Step Procedure

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add [Ru(p-cymene)Cl₂]₂ (0.02 eq), Xantphos (0.04 eq), and potassium tert-butoxide (2.5 eq). The use of a slight excess of base is crucial to both neutralize the hydrochloride salt and facilitate the catalytic cycle.

  • Reaction Assembly: Add anhydrous toluene via syringe. Stir the resulting suspension at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add (2-Aminocycloheptyl)methanol hydrochloride (1.0 eq) and 4-methoxybenzyl alcohol (1.2 eq) to the flask.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. The reaction should be maintained under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC (e.g., eluent system: 9:1 DCM:Methanol with 1% triethylamine), visualizing with UV light and/or a potassium permanganate stain. The disappearance of the starting amine is a key indicator of progress.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 1-5% Methanol in DCM) to afford the pure N-alkylated product.

4.4. Representative Data

The following table presents hypothetical data for the described reaction, which should be validated experimentally.

CompoundRoleM.W. ( g/mol )Molar Eq.Typical YieldTypical Purity (LC-MS)
(2-Aminocycloheptyl)methanol HClStarting Material179.691.0->95%
4-Methoxybenzyl alcoholCoupling Partner138.161.2->98%
N-((4-methoxybenzyl)(2-aminocycloheptyl))methanolProduct263.39-75-85%>98%

Conclusion & Future Prospects

(2-Aminocycloheptyl)methanol hydrochloride is a powerful and adaptable building block for modern pharmaceutical synthesis. The application of sustainable catalytic methods, such as the Borrowing Hydrogen reaction, unlocks its potential for the efficient and clean synthesis of complex secondary amines. This protocol provides a robust and reproducible framework for researchers to access novel N-alkylated intermediates. The principles outlined here can be readily adapted to a wide range of alcohol coupling partners, enabling the rapid generation of diverse chemical libraries for hit-to-lead optimization in drug discovery programs targeting a multitude of diseases.

References

  • Boruah, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2012(4), M785. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (2-Aminocyclohexyl)methanol. CID 544863. Available at: [Link]

  • Google Patents. (CN111484418A) Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • Kumar, A., et al. (2022). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Manuscript. Available at: [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(51), 9943-9946. Available at: [Link]

  • De Vos, S., et al. (2014). Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization. Journal of Cachexia, Sarcopenia and Muscle, 5(3), 227-239. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. trans-(2-Aminocyclohexyl)methanol. CID 2724655. Available at: [Link]

  • Ritzen, B., et al. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(10), 3461-3464. Available at: [Link]

  • El-Sepelgy, O., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13041. Available at: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Zierau, O., et al. (2019). Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay. The Journal of Steroid Biochemistry and Molecular Biology, 189, 74-81. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of (2-Aminocycloheptyl)methanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of (2-Aminocycloheptyl)methanol hydrochloride. As a key intermediate in pharmaceutical development, achieving high yield and purity is paramount. This document is structured to address common challenges encountered in the laboratory, moving from high-level frequently asked questions to specific, actionable troubleshooting protocols.

Overview of the Synthetic Pathway

A robust and common method for synthesizing (2-Aminocycloheptyl)methanol involves the reduction of a protected 2-aminocycloheptanecarboxylic acid derivative. This multi-step approach is necessary to prevent undesirable side reactions and ensure high conversion rates. The general workflow involves three key stages: protection of the amine, reduction of the carboxylic acid, and finally, deprotection followed by salt formation.

G A 2-Aminocycloheptane- carboxylic Acid (Starting Material) B N-Boc-2-aminocycloheptane- carboxylic Acid (Protected Intermediate) A->B  1. Boc₂O, Base (e.g., NaOH or Et₃N)  Solvent (e.g., Dioxane/H₂O or DCM)   C tert-butyl ((2-(hydroxymethyl) -cycloheptyl)carbamate (Reduced Intermediate) B->C  2. LiAlH₄ (Lithium Aluminum Hydride)  Anhydrous THF, 0°C to RT   D (2-Aminocycloheptyl)methanol Hydrochloride (Final Product) C->D  3. HCl (in Dioxane or Ether)  Deprotection & Salt Formation  

Caption: General workflow for the synthesis of (2-Aminocycloheptyl)methanol hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis strategy and choice of reagents.

Q1: Why is an amino-protecting group, such as Boc, necessary?

A: The use of a protecting group is critical due to the high reactivity of the reducing agent, Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a powerful, non-selective hydride donor capable of reducing carboxylic acids.[1][2] However, it also readily reacts with acidic protons, such as those on an amine (R-NH₂) and the carboxylic acid itself. Without protection, the amine's acidic proton would wastefully consume the hydride reagent. Furthermore, the unprotected amino group could potentially coordinate with the aluminum species, leading to complex side reactions and significantly lower yields of the desired amino alcohol. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable under the basic conditions of its installation and the strongly reducing conditions of the hydride reaction, but is easily removed under acidic conditions which also facilitates the formation of the final hydrochloride salt.[3]

Q2: Can Sodium Borohydride (NaBH₄) be used instead of Lithium Aluminum Hydride (LiAlH₄) for the reduction?

A: No, Sodium Borohydride (NaBH₄) is not sufficiently reactive to reduce carboxylic acids or esters.[1][2] It is primarily used for the reduction of more reactive carbonyl compounds like aldehydes and ketones. The reduction of a carboxylic acid requires a much stronger hydride donor to overcome the resonance stabilization of the carboxylate group. Therefore, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are necessary for this transformation.[4][5]

Q3: How critical are anhydrous conditions for the reduction step?

A: Strictly anhydrous (dry) conditions are absolutely essential. LiAlH₄ reacts violently and exothermically with water and other protic solvents (like methanol or ethanol) to produce hydrogen gas, which is highly flammable.[1] Any moisture present in the reaction flask, solvent (THF), or on the starting material will quench the LiAlH₄, reducing its effective concentration and potentially halting the reaction altogether. This is one of the most common causes of reaction failure. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

Q4: What is the purpose of the final step involving hydrochloric acid (HCl)?

A: This step serves two crucial functions. First, the acidic conditions cleave the Boc protecting group from the nitrogen atom, liberating the free amine. Second, the hydrochloric acid reacts with the newly freed basic amine to form the stable, crystalline (2-Aminocycloheptyl)methanol hydrochloride salt.[3] This salt form often has improved stability and handling characteristics compared to the free amine, which can be an oil and may be prone to reacting with atmospheric carbon dioxide.[4]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

G start Low or No Yield Observed check_sm Analysis of Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_sm sm_present High % of Starting Material (Protected Amino Acid) Remains check_sm->sm_present  Result 1 byproducts Significant Byproducts Detected check_sm->byproducts  Result 2 no_product No Desired Product or Starting Material; Baseline Material on TLC check_sm->no_product  Result 3 cause1 Cause: Incomplete Reduction sm_present->cause1 cause2 Cause: Side Reactions / Decomposition byproducts->cause2 cause3 Cause: Product Loss During Workup no_product->cause3 sol1a Solution: • Verify LiAlH₄ activity (use fresh bottle). • Ensure strictly anhydrous conditions. • Increase reagent equivalents or reaction time/temp. cause1->sol1a sol1b Solution: • Maintain low temperature (0°C) during LiAlH₄ addition. • Check for reactive impurities in starting material. cause2->sol1b sol1c Solution: • Avoid excessive use of water during quench. • Ensure pH is correct during extraction steps. • Minimize transfers. cause3->sol1c

Caption: A logical flowchart for troubleshooting low yield issues.

IssuePotential CauseRecommended Solution
1. Low or No Product Yield a) Inactive Reducing Agent: LiAlH₄ is highly sensitive to moisture and can degrade upon storage.• Use a freshly opened bottle of LiAlH₄ or a properly stored, sealed container.• Consider titrating the LiAlH₄ solution to determine its active hydride concentration.
b) Incomplete Reaction: Insufficient LiAlH₄, reaction time, or temperature.• Ensure at least 2-3 equivalents of LiAlH₄ are used relative to the carboxylic acid.• Monitor the reaction by TLC until the starting material spot disappears.[6]• After initial addition at 0°C, allow the reaction to slowly warm to room temperature or gently reflux if necessary.[6]
c) Loss During Workup: The amino alcohol product can have some water solubility, especially as the hydrochloride salt. Improper quenching can also lead to the formation of aluminum gels that trap the product.• Follow a careful quenching procedure (e.g., Fieser workup: sequential, dropwise addition of water, then 15% NaOH solution, then more water). This produces a granular precipitate of aluminum salts that is easily filtered.[7]• During extraction, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase.
2. Presence of an Oily Product that Fails to Crystallize a) Residual Solvent or Water: The presence of solvents from the workup (e.g., THF, ether, dichloromethane) or moisture can prevent crystallization.• Ensure the product is thoroughly dried under high vacuum.• Consider co-evaporation with a solvent like toluene to azeotropically remove residual water.
b) Impurities: The presence of unreacted starting material or side products can act as a crystallization inhibitor.• Purify the crude free amine by flash column chromatography on silica gel (using a mobile phase like Dichloromethane/Methanol with a small amount of Ammonium Hydroxide) before forming the HCl salt.• Attempt recrystallization from a different solvent system, such as isopropanol/ether.[6]
c) Incorrect Stoichiometry of HCl: An excess or deficit of HCl can affect the salt's physical properties.• If an excess of HCl is suspected, place the product under high vacuum to remove it.• If the free amine was isolated, dissolve it in a suitable solvent (e.g., ether or methanol) and add a stoichiometric amount (1.0 eq) of HCl solution (e.g., 2M HCl in ether).
3. Dark Brown or Black Reaction Mixture a) Uncontrolled Exotherm: The reaction of LiAlH₄ is highly exothermic. Adding the reagent too quickly or at too high a starting temperature can cause the reaction to overheat, leading to decomposition.• Add the LiAlH₄ portion-wise as a solid or dropwise as a solution to the substrate in THF at 0°C (ice-water bath).[6]• Ensure efficient stirring to dissipate heat.
b) Impurities in Starting Material: Impurities in the protected amino acid can char under the harsh reaction conditions.• Ensure the starting material is pure before beginning the reduction. Recrystallization may be necessary.

Key Experimental Protocols & Data

Protocol 1: N-Boc Protection of 2-Aminocycloheptanecarboxylic Acid
  • Reaction Setup: Dissolve 2-aminocycloheptanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH(aq).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor by TLC for the consumption of the starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the N-Boc protected acid, which can be used directly in the next step.

Protocol 2: LiAlH₄ Reduction of Boc-Protected Amino Acid
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-2-aminocycloheptanecarboxylic acid (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C. Carefully and portion-wise, add LiAlH₄ (2.5 eq) as a solid. Caution: Exothermic reaction and H₂ gas evolution.

  • Reaction: After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC (staining with ninhydrin will show no spot for the protected amine, but a new product spot).

  • Quenching (Fieser Method): Cool the reaction back to 0°C. Slowly and dropwise, add 'X' mL of water, followed by 'X' mL of 15% w/v NaOH(aq), and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected amino alcohol.

Protocol 3: Deprotection and HCl Salt Formation
  • Reaction Setup: Dissolve the crude tert-butyl ((2-(hydroxymethyl)cycloheptyl)carbamate from the previous step in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Acidification: Cool the solution to 0°C. Add a solution of HCl in dioxane (e.g., 4M) or ether (e.g., 2M) (1.5 - 2.0 eq) dropwise. A white precipitate should form.

  • Isolation: Stir the suspension at 0°C for 30 minutes, then at room temperature for 1-2 hours. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the white solid under high vacuum to yield the final (2-Aminocycloheptyl)methanol hydrochloride.

Table 1: Summary of Quantitative Parameters for the Reduction Step
ParameterRecommended ValueRationale
LiAlH₄ Equivalents 2.0 - 3.0One equivalent is consumed by the acidic proton of the carboxylic acid, and at least one more is needed for the reduction of the carboxylate. An excess ensures complete conversion.[7]
Reaction Temperature 0°C to Room Temp.Initial addition at 0°C controls the exotherm. Warming to room temperature ensures the reaction goes to completion.[1]
Solvent Anhydrous THFEthereal solvents are required for LiAlH₄. THF provides good solubility for both the substrate and the reagent.[4]
Typical Yields (Crude) 70 - 90%Yields are highly dependent on the quality of reagents and adherence to anhydrous conditions.

References

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Walker, D. P., et al. (2007). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Tetrahedron Letters, 48(17), 2959-2962.
  • Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation.
  • Google Patents. (2013). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • Google Patents. (2020). CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • American Chemical Society. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • University of Birmingham. (n.d.). II Reduction Reactions.
  • Coppola, G. M. (2001). A Convenient Synthesis of Amino Acid Methyl Esters.

Sources

Technical Support Center: Chiral Resolution of (2-Aminocycloheptyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of (2-Aminocycloheptyl)methanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the separation of these valuable chiral building blocks.

The successful separation of (2-Aminocycloheptyl)methanol enantiomers is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide will explore the three primary strategies for achieving this separation: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. For each technique, we will delve into the underlying principles, provide detailed experimental protocols, and offer solutions to common experimental hurdles.

Section 1: Diastereomeric Salt Crystallization

Classical resolution via diastereomeric salt formation remains a widely used and scalable method for separating enantiomers.[1] This technique involves reacting the racemic (2-Aminocycloheptyl)methanol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2][3] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've mixed my racemic (2-Aminocycloheptyl)methanol and chiral resolving agent, but no crystals are forming, or I'm getting an oily liquid instead. What should I do?

A1: This is a common and often frustrating issue in diastereomeric salt crystallization. The phenomenon of "oiling out," where the salt separates as a liquid instead of a solid, or the complete failure of crystals to form, typically points to problems with supersaturation, solvent choice, or the presence of impurities.[5][6]

Troubleshooting Steps:

  • Solvent System Evaluation: The choice of solvent is paramount.[2] An ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.[5] If the solvent is too effective, both salts will remain dissolved. Conversely, a poor solvent can cause both to precipitate as an amorphous oil.[5]

    • Solution: Conduct a systematic solvent screen using a range of solvents with varying polarities. Consider using a solvent/anti-solvent system to induce crystallization. For instance, dissolving the salt in a good solvent like methanol and then slowly adding a poor solvent (anti-solvent) like water can be effective.[2][5]

  • Supersaturation Control: Crystallization requires a supersaturated solution.[6]

    • Solution: You can increase the concentration by slowly evaporating the solvent. Alternatively, gradually cooling the solution can decrease the salt's solubility and promote crystal formation.[5] The introduction of a seed crystal of the desired diastereomer can also be a powerful method to initiate crystallization.[5]

  • Purity of Starting Materials: Ensure the high purity of both the racemic (2-Aminocycloheptyl)methanol and the chiral resolving agent. Impurities can inhibit crystal formation.[5][6]

Q2: My diastereomeric salts are co-crystallizing, leading to poor enantiomeric excess (e.e.). How can I improve the purity?

A2: Co-crystallization occurs when the solubilities of the two diastereomeric salts are too similar, or if they form a solid solution.[5] This compromises the purity of the resolved enantiomer.

Troubleshooting Steps:

  • Recrystallization: This is the most straightforward approach to improve purity. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Each recrystallization step should enrich the less soluble diastereomer.

  • Solvent Screening: A different solvent system may offer better discrimination between the solubilities of the diastereomeric salts.[2]

  • Control of Supersaturation: High levels of supersaturation can lead to the rapid nucleation of both diastereomers.[2] Employing a slower rate of cooling or anti-solvent addition can favor the growth of the desired crystals over the nucleation of the undesired ones.[2]

Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?

A3: Low yield can be attributed to the significant solubility of the "less soluble" diastereomer in the chosen solvent or suboptimal stoichiometry of the resolving agent.

Troubleshooting Steps:

  • Optimize Solvent and Temperature: The solubility of the desired salt might still be too high. Experiment with different solvents or lower crystallization temperatures to decrease its solubility.

  • Resolving Agent Stoichiometry: While a 0.5 equivalent of the resolving agent is often a starting point, this can be optimized.[6] Experimenting with slight excesses or even sub-stoichiometric amounts can sometimes improve the yield.[2]

  • Racemization and Recycling: The theoretical maximum yield for a single resolution is 50%.[6] To improve the overall yield, the unwanted enantiomer from the mother liquor can be isolated, racemized, and recycled.[6]

Recommended Chiral Resolving Agents for (2-Aminocycloheptyl)methanol

Given that (2-Aminocycloheptyl)methanol is a basic amine, chiral acids are the resolving agents of choice.[1]

Chiral Resolving AgentClassComments
Tartaric Acid DerivativesDicarboxylic AcidReadily available and cost-effective. Dibenzoyl- and di-p-toluoyl-tartaric acids are common choices.[3]
Mandelic Acid Derivativesα-Hydroxy AcidOften provides good discrimination for the resolution of amines.
Camphorsulfonic AcidSulfonic AcidA strong acid that can form well-defined crystalline salts.[1]
Chiral Phosphoric AcidsPhosphoric AcidBinaphthyl-derived phosphoric acids (e.g., (R)-BNDHP) have shown success in resolving amino alcohols.[7]
Experimental Protocol: Diastereomeric Salt Crystallization

This protocol provides a general framework. Optimization of the solvent, temperature, and stoichiometry is crucial for success.

  • Salt Formation: In a suitable flask, dissolve racemic (2-Aminocycloheptyl)methanol (1.0 equiv.) in a selected solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv., e.g., L-(+)-tartaric acid) in the same solvent.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt may precipitate immediately or require time to crystallize. If no crystals form, try cooling the solution slowly or adding an anti-solvent.[6]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a base (e.g., aqueous NaOH) to deprotonate the amine. Extract the enantiomerically enriched (2-Aminocycloheptyl)methanol with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific rotation.

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Analysis racemate Racemic (2-Aminocycloheptyl)methanol mix Mix in Solvent racemate->mix resolver Chiral Resolving Agent resolver->mix no_xtals No Crystals? mix->no_xtals crystallize Induce Crystallization (Cooling, Anti-solvent) filter Filter Crystals crystallize->filter oil_out Oiling Out? oil_out->mix Change Solvent no_xtals->crystallize Adjust Supersaturation no_xtals->oil_out Yes liberate Liberate Free Amine filter->liberate extract Extract Enriched Enantiomer liberate->extract analyze Analyze e.e. (Chiral HPLC) extract->analyze

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Section 2: Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to separating enantiomers under mild conditions.[8][9] Kinetic resolution relies on an enzyme that preferentially catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted.[10] For (2-Aminocycloheptyl)methanol, lipase-catalyzed acylation is a common and effective strategy.[11]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: The enzymatic reaction is very slow or not proceeding. What could be the issue?

A1: Slow reaction rates can be due to several factors, including enzyme inhibition, poor substrate solubility, or non-optimal reaction conditions.

Troubleshooting Steps:

  • Enzyme Choice and Activity: Ensure you are using an active and appropriate enzyme. Lipases like Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) are excellent starting points for amine resolution.[11][12]

  • Solvent Selection: The choice of an anhydrous organic solvent is critical. Toluene, hexane, or methyl tert-butyl ether (MTBE) are commonly used.[11][13] The solvent can significantly impact enzyme activity and enantioselectivity.[12]

  • Acyl Donor: The nature of the acylating agent is important. Simple esters like ethyl acetate are common, but more activated esters can increase the reaction rate.[11]

  • Temperature: While reactions are often run at room temperature to 50°C, optimizing the temperature can enhance the reaction rate.[11][13] However, excessively high temperatures can denature the enzyme.

Q2: The enantioselectivity of the reaction is low (low e.e. for both the product and the remaining starting material). How can I improve it?

A2: Low enantioselectivity indicates that the enzyme is not effectively discriminating between the two enantiomers.

Troubleshooting Steps:

  • Screen Different Enzymes: Different lipases can exhibit varying enantioselectivities for the same substrate.

  • Vary the Acyl Donor: The structure of the acylating agent can influence the enantioselectivity.[12] Experiment with different esters.

  • Optimize the Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it may decrease the reaction rate.

  • Solvent Engineering: The solvent can impact the enzyme's conformation and thus its enantioselectivity.[12] Screening different organic solvents is recommended.

Q3: How do I stop the reaction at the optimal 50% conversion?

A3: Achieving close to 50% conversion is crucial for obtaining high enantiomeric excess for both the unreacted amine and the acylated product in a kinetic resolution.

Troubleshooting Steps:

  • Reaction Monitoring: Regularly monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC.[11] This allows you to track the conversion and the e.e. of the remaining starting material and the product.

  • Stop the Reaction: Once the desired conversion is reached, the reaction can be stopped by filtering off the immobilized enzyme.[11]

Recommended Lipases and Acyl Donors
BiocatalystAcylating AgentSolvent
Novozym 435 (Immobilized CAL-B)Ethyl acetate, Isopropyl acetateToluene, MTBE, Hexane
Amano Lipase PS (Burkholderia cepacia)Ethyl acetate, Vinyl acetateToluene, Dioxane
Experimental Protocol: Enzymatic Kinetic Resolution

This is a general protocol and should be optimized for the specific substrate and enzyme.[11]

  • Reaction Setup: To a flask, add racemic (2-Aminocycloheptyl)methanol (1.0 equiv.), an anhydrous organic solvent (e.g., toluene), and the acylating agent (0.5-1.0 equiv., e.g., ethyl acetate).[11]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of amine).[11]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess.[11]

  • Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: The unreacted amine can be separated from the acylated product by acid-base extraction or column chromatography.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Resolution cluster_2 Separation & Analysis racemate Racemic (2-Aminocycloheptyl)methanol mix Combine Reactants racemate->mix acyl_donor Acyl Donor acyl_donor->mix enzyme Immobilized Lipase enzyme->mix solvent Anhydrous Solvent solvent->mix react Stir at Controlled Temp. mix->react monitor Monitor by Chiral HPLC/GC react->monitor stop Stop at ~50% Conversion monitor->stop stop->react <50% filter_enzyme Filter off Enzyme stop->filter_enzyme ~50% separate Separate Amine and Amide filter_enzyme->separate analyze_S Analyze e.e. of (S)-Enantiomer separate->analyze_S analyze_R Analyze e.e. of (R)-Enantiomer separate->analyze_R

Caption: Workflow for enzymatic kinetic resolution of an amine.

Section 3: Chiral Chromatography (HPLC/SFC)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative tool for separating enantiomers.[14] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.[15]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing any separation of the enantiomers (a single peak is observed). What should I do first?

A1: This is a common starting point in chiral method development and usually indicates an inappropriate choice of CSP or mobile phase.[16]

Troubleshooting Steps:

  • Confirm CSP Suitability: For a polar amino alcohol like (2-Aminocycloheptyl)methanol, polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC™ T) are excellent starting points.[15][17]

  • Mobile Phase Mode:

    • Normal Phase: This is often the first choice for chiral separations of amino alcohols.[15] A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol).[15] For a basic analyte, the addition of a basic additive like diethylamine (DEA) is often necessary to improve peak shape.[15]

    • Polar Ionic/Organic Mode: On macrocyclic glycopeptide columns, a mobile phase of methanol or acetonitrile with acidic and/or basic additives (e.g., 0.1% acetic acid and 0.1% triethylamine) can be very effective for polar, ionizable compounds.[17]

  • Reduce Mobile Phase Strength: In normal phase, the alcohol modifier is the strong solvent. A high percentage can prevent differential interactions with the CSP. Try reducing the percentage of the alcohol modifier.[16]

Q2: I have partial separation (two overlapping peaks). How can I improve the resolution?

A2: Partial separation is a good starting point for optimization.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Systematically vary the percentage of the polar modifier in normal phase or the organic modifier in reversed-phase. Small changes can have a significant impact on resolution.[15]

  • Change the Modifier: Switching between ethanol, isopropanol, and methanol can alter the selectivity.[16]

  • Adjust Additives: Fine-tune the concentration of the acidic or basic additive.

  • Flow Rate and Temperature: Reducing the flow rate can increase separation efficiency.[16] Temperature can also affect the thermodynamics of the chiral recognition process, so exploring different temperatures (e.g., 15°C, 25°C, 40°C) is recommended.[16]

Q3: My peaks are broad or tailing. What is the cause and how can I fix it?

A3: Poor peak shape can be caused by secondary interactions with the stationary phase, column overload, or an inappropriate sample solvent.

Troubleshooting Steps:

  • Add/Adjust Mobile Phase Modifier: For a basic compound like (2-Aminocycloheptyl)methanol in normal phase, ensure a basic additive like DEA is present to block silanol interactions and improve peak shape.[15]

  • Reduce Sample Load: Injecting too much sample can cause peak broadening. Try reducing the injection volume or sample concentration.[16]

  • Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.[16]

Recommended Chiral Stationary Phases and Starting Conditions
Chiral Stationary Phase (CSP)Mobile Phase ModeRecommended Starting Mobile Phase
Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Normal PhaseHexane/Isopropanol (90:10, v/v) + 0.1% DEA
Macrocyclic Glycopeptide-based (e.g., Astec® CHIROBIOTIC® T)Polar IonicMethanol + 0.1% Acetic Acid + 0.1% Triethylamine
Experimental Protocol: Chiral HPLC Method Development
  • Column and Mobile Phase Screening: Screen a few recommended CSPs with the suggested starting mobile phases.

  • Initial Run: Equilibrate the column with the mobile phase. Dissolve the racemic (2-Aminocycloheptyl)methanol in the mobile phase (approx. 0.5-1.0 mg/mL) and inject.[17]

  • Optimization: If partial separation is observed, systematically optimize the mobile phase composition (modifier and additive percentages), flow rate, and column temperature to maximize resolution.[17]

Chiral HPLC Troubleshooting Flowchart

G start Start Method Development no_sep No Separation (1 Peak) start->no_sep change_csp Change CSP no_sep->change_csp If still no separation change_mode Change Mobile Phase Mode (NP, RP, Polar Ionic) no_sep->change_mode If still no separation adjust_modifier Adjust Modifier % no_sep->adjust_modifier Weaker Mobile Phase partial_sep Partial Separation optimize Optimize Modifier, Additive, Temp, Flow Rate partial_sep->optimize good_sep Good Separation change_csp->start change_mode->no_sep adjust_modifier->partial_sep optimize->good_sep

Caption: Troubleshooting workflow for chiral HPLC method development.

References

  • BenchChem. (2025).
  • Ghamghani, M., et al. (2008). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. [Link]

  • Szewczyk, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • BenchChem. (2025).
  • DiVA. (2017). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]

  • BenchChem. (2025). Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Kinetic Resolution of Amines.
  • BenchChem. (2025).
  • Taylor & Francis Online. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • ACS Publications. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. [Link]

  • BenchChem. (2025). Troubleshooting Guide for Chiral Resolution with (R)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • BenchChem. (2025). A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols.
  • Pharmaceutical Technology. (2025). Chiral Resolution with and without Resolving Agents. [Link]

  • Wikipedia. (2024). Chiral resolution. [Link]

  • PubMed. (2005). Challenges of crystal structure prediction of diastereomeric salt pairs. [Link]

  • White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • SpringerLink. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

  • ACS Publications. (2005). Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. [Link]

  • Thieme. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. [Link]

  • ScienceDirect. (2012). Journal of Chromatography A. [Link]

  • University of Colorado Boulder. (2024). Resolution of a Racemic Mixture. [Link]

  • AKJournals. (2013). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]

  • ResearchGate. (2016). Novel methods of resolving racemic diols and amino alcohols. [Link]

  • Phenomenex. (2024). Chiral HPLC Separations. [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. [Link]

  • Google Patents. (2007). Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • IRIS. (2004). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. [Link]

  • ResearchGate. (2025). Detection and separation methods for resolution of products of enzymatic reactions. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • ResearchGate. (2007). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column.... [Link]

  • LCGC International. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Royal Society of Chemistry. (2017). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

  • ScienceDirect. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases. [Link]

  • HETEROCYCLES. (2018). PREPARATION OF OPTICALLY ACTIVE 2,2-DISUBSTITUTED 5-HYDROXYCHROMENES BY ENZYMATIC RESOLUTION OF RACEMIC ESTERS. [Link]

  • ScienceDirect. (1998). Enzymatic resolution of (±)- cis-2-aminocyclopentanol and (±)- cis-2-aminocyclohexanol. [Link]

  • PubMed. (1981). Chromatographic separation of enantiomers. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PMC. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • ResearchGate. (2016). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]

  • LCGC International. (2022). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. [Link]

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Purification challenges and solutions for (2-Aminocycloheptyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (2-Aminocycloheptyl)methanol hydrochloride (CAS No. 1384429-98-4)[1]. As a highly polar, alicyclic amino alcohol salt, this compound presents unique challenges in the laboratory, primarily due to its hygroscopicity, water solubility, and stereoisomeric complexity.

This guide is engineered to provide field-proven, mechanistically grounded solutions to ensure high-purity yields in your drug development workflows.

Diagnostic Desk: Troubleshooting & FAQs

Q1: My synthesized (2-aminocycloheptyl)methanol hydrochloride is a sticky, hygroscopic oil instead of a solid powder. How do I induce crystallization?

  • Causality: Amino alcohol hydrochlorides possess an extensive hydrogen-bonding network between the hydroxyl group, the protonated amine, and the chloride counterion. This highly polar lattice readily traps ambient moisture, causing the salt to "oil out" rather than crystallize.

  • Solution: Perform azeotropic drying with toluene to strip residual water, followed by a dual-solvent recrystallization using absolute ethanol and anhydrous diethyl ether[2].

Q2: NMR indicates the presence of unreacted inorganic salts from the reduction step. How can I remove them without using reverse-phase HPLC?

  • Causality: The HCl salt of (2-aminocycloheptyl)methanol is highly water-soluble, making direct aqueous washing impossible without massive product loss.

  • Solution: Utilize reversible free-basing. By shifting the pH above the amine's pKa (~10.5), you neutralize the molecule, rendering it soluble in moderately polar organic solvents (like dichloromethane). Inorganic salts remain trapped in the aqueous phase.

Q3: I have a mixture of cis and trans diastereomers. Can I separate them as the hydrochloride salt?

  • Causality: Diastereomeric salts often co-crystallize due to similar lattice energies and polarities.

  • Solution: Convert the mixture to the free base form. The cis and trans free bases exhibit distinct spatial orientations of the hydroxyl and amino groups, leading to different binding affinities on silica gel. Separate them via normal-phase chromatography, then re-salt the purified fractions.

Q4: How do I resolve the enantiomers of the trans-isomer?

  • Causality: Enantiomers possess identical physical properties in achiral environments and cannot be separated by standard chromatography or simple recrystallization.

  • Solution: Perform a diastereomeric salt resolution using a chiral resolving agent such as L-(+)-tartaric acid in a C1-6 alcohol[3]. This forms two diastereomeric salts with distinct solubility profiles, allowing for fractional crystallization.

The Wet Lab: Validated Experimental Protocols

Protocol A: Free-Basing, Extraction, and Re-Salting (Desalting Workflow)
  • Solubilization: Dissolve the crude (2-aminocycloheptyl)methanol hydrochloride[1] in a minimal volume of distilled water.

  • Basification: Under ice-cooling, slowly add 2M NaOH (aq) dropwise until the pH reaches 11.

    • Causality: Reaching a pH > 10.5 ensures complete deprotonation of the ammonium ion, driving the molecule into its organic-soluble free base form.

  • Extraction: Extract the aqueous phase three times with dichloromethane (CH₂Cl₂).

    • Self-Validation: Spot the organic layer on a TLC plate and apply a Ninhydrin stain; a purple/blue spot confirms the successful extraction of the primary amine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Re-Salting: Dissolve the isolated free base in anhydrous diethyl ether. Under vigorous stirring, slowly add 1.2 equivalents of 4M HCl in dioxane.

  • Isolation: Collect the precipitated hydrochloride salt via vacuum filtration and dry in a vacuum desiccator.

    • Self-Validation: The product should be a free-flowing white powder; if it clumps immediately, residual water is present and the drying step must be repeated.

Protocol B: Anhydrous Recrystallization (EtOH/Et₂O)
  • Dissolution: Suspend the crude HCl salt in a minimum volume of boiling absolute ethanol.

    • Causality: Absolute ethanol provides a high-dielectric environment capable of solvating the ionic lattice without introducing water[2].

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add anhydrous diethyl ether dropwise until the solution reaches the "cloud point" (a persistent slight turbidity).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours.

    • Self-Validation: Slow cooling promotes the formation of a thermodynamically stable, highly ordered crystal lattice that naturally excludes impurities. Rapid cooling traps impurities via kinetic precipitation.

  • Recovery: Filter the crystals under vacuum, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Protocol C: Enantiomeric Resolution via Tartaric Acid
  • Salt Formation: Dissolve the racemic free base of (2-aminocycloheptyl)methanol and 1.0 equivalent of L-(+)-tartaric acid in boiling methanol[3].

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will selectively crystallize.

  • Liberation: Filter the crystals, dissolve them in water, basify to pH 11 with 2M NaOH, and extract with CH₂Cl₂ to recover the enantiomerically enriched free base.

  • Verification:

    • Self-Validation: Determine the enantiomeric excess (ee) using chiral HPLC or by measuring the specific rotation using a polarimeter to confirm successful resolution.

The Data Vault: Quantitative Metrics

Property / ParameterMetricImpact on Purification Strategy
Molecular Weight 179.69 g/mol (HCl salt)[1]Requires careful mass-balance tracking during free-basing and re-salting.
Solubility (HCl Salt) High in H₂O, MeOH, EtOHPrecludes standard aqueous washing; necessitates anti-solvent crystallization.
Solubility (Free Base) High in CH₂Cl₂, EtOAcEnables liquid-liquid extraction away from inorganic impurities.
Hygroscopicity HighMandates the use of anhydrous solvents, inert atmospheres, and vacuum desiccation.

Logic Map: Purification Decision Tree

G Start Crude (2-Aminocycloheptyl)methanol HCl Decision Identify Primary Impurity Start->Decision NodeInorg Inorganic Salts / Polar Organics Decision->NodeInorg NodeDias cis/trans Diastereomers Decision->NodeDias NodeEnan Enantiomeric Mixture Decision->NodeEnan ActFree 1. Free-base (NaOH) 2. Extract (CH2Cl2) 3. Re-salt (HCl) NodeInorg->ActFree ActChrom Silica Gel Chromatography (Free base form) NodeDias->ActChrom ActRes Chiral Resolution (e.g., L-Tartaric Acid) NodeEnan->ActRes Pure Pure (2-Aminocycloheptyl)methanol HCl ActFree->Pure ActChrom->ActFree Re-salt ActRes->ActFree Free-base & Re-salt

Caption: Decision tree for the purification of (2-Aminocycloheptyl)methanol HCl based on impurity profiling.

References

  • 1384429-98-4 | (2-Aminocycloheptyl)methanol hydrochloride. ChemScene.
  • Process for the preparation of aminoalcohol derivatives and their further transformation. Google Patents (EP0926131A2).
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. PMC.

Sources

Stability testing and degradation pathways of (2-Aminocycloheptyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-Aminocycloheptyl)methanol hydrochloride (CAS: 1384429-98-4). As a Senior Application Scientist, I have structured this guide to provide drug development professionals and analytical chemists with an authoritative, mechanistic understanding of this compound's stability profile.

Rather than merely listing symptoms of degradation, this guide explores the chemical causality behind them, offering self-validating troubleshooting frameworks and ICH-compliant experimental protocols.

Core Stability Profile & Storage Parameters

(2-Aminocycloheptyl)methanol hydrochloride is a bifunctional cyclic compound containing a primary amine (protected as an HCl salt) and a primary alcohol [5, 8]. While the hydrochloride salt form significantly enhances its shelf-life compared to the free base, it introduces specific vulnerabilities, particularly hygroscopicity.

Table 1: Physicochemical Vulnerabilities & Storage Guidelines

ParameterSpecification / ObservationMechanistic Rationale
Optimal Storage Sealed, dry, 2–8°C under inert gas (Ar/N₂)Minimizes thermal kinetic energy and prevents atmospheric oxygen/moisture ingress[8].
Hygroscopicity High (due to HCl salt)Moisture absorption creates a micro-aqueous environment, facilitating localized pH shifts and hydrolytic degradation.
Oxidation Risk Moderate to HighThe primary amine and primary alcohol are susceptible to oxidation, forming N-oxides, hydroxylamines, or aldehydes[3, 9].
pH Sensitivity Highly unstable in baseBasic conditions neutralize the HCl salt, liberating the highly nucleophilic free base, which rapidly oxidizes or polymerizes [3].

Mechanistic Insights into Degradation Pathways

To successfully troubleshoot analytical anomalies, you must understand how and why (2-Aminocycloheptyl)methanol hydrochloride degrades under stress.

  • Oxidative Degradation: Amino alcohols are notoriously sensitive to oxidation [3, 9]. The primary amine can oxidize to an N-oxide (+16 Da mass shift). Simultaneously, the primary alcohol (-CH₂OH) can undergo oxidation to an aldehyde, which may further oxidize to a carboxylic acid. Trace transition metals in solvents or buffers often catalyze this radical-mediated pathway.

  • Base-Catalyzed Instability: The protonated amine (R-NH₃⁺) is relatively stable. However, if the local pH exceeds the compound's pKa, the amine deprotonates. The resulting free base (R-NH₂) is highly nucleophilic. This not only exponentially increases the rate of oxidation but can also lead to intermolecular condensation reactions between the amine of one molecule and the oxidized aldehyde of another, forming colored Schiff base polymers.

G Parent (2-Aminocycloheptyl)methanol HCl (Stable Salt) Oxidation Oxidative Stress (O2, Peroxides, Metals) Parent->Oxidation Base Basic Stress (High pH > pKa) Parent->Base Moisture Moisture / Thermal (Improper Storage) Parent->Moisture DegOx1 Amine Oxidation (N-Oxide / Hydroxylamine) Oxidation->DegOx1 DegOx2 Alcohol Oxidation (Aldehyde / Carboxylic Acid) Oxidation->DegOx2 FreeBase Free Base Formation (Highly Nucleophilic) Base->FreeBase DegMoist Deliquescence & Localized Hydrolysis Moisture->DegMoist FreeBase->DegOx1 Accelerates Oxidation

Mechanistic degradation pathways of (2-Aminocycloheptyl)methanol hydrochloride.

Troubleshooting FAQs

Q1: My bulk powder has developed a yellowish tint, and LC-MS shows a new peak at +16 Da. What happened, and how do I prevent it? A1: The color change and +16 Da mass shift are classic signatures of oxidative degradation, specifically the formation of an N-oxide at the primary amine [3]. The yellowing indicates the formation of conjugated byproducts, likely from trace aldehyde condensation. Solution: This indicates a breach in your storage integrity. Ensure the compound is stored in tightly sealed amber vials backfilled with Argon. For aqueous assays, degas your buffers and consider adding a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze this oxidation.

Q2: I am seeing inconsistent retention times, peak tailing, and poor recovery during HPLC analysis. Is the compound degrading on the column? A2: Not necessarily. Amino alcohols often exhibit severe secondary interactions with residual silanol groups on silica-based stationary phases [4]. Furthermore, if your mobile phase pH is close to the pKa of the amine, the compound will exist in a dynamic equilibrium between its protonated and free-base forms, causing peak splitting and shifting. Solution: This is an analytical artifact, not degradation. Force the compound into a single ionization state by using a highly acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid, pH ~2.0). Use an end-capped or polar-embedded C18 column designed for basic analytes.

Q3: My biological assay results are drifting lower over a 24-hour incubation period. Is the compound unstable in the assay buffer? A3: Yes. Biological buffers (like HEPES or Tris) are typically at pH 7.4. At this physiological pH, a significant fraction of the hydrochloride salt is converted to the reactive free base. Over 24 hours at 37°C, oxidative degradation will lower the effective concentration of the intact API [9]. Solution: Prepare fresh stock solutions immediately before use. Do not store the compound in pH-neutral or basic aqueous buffers for prolonged periods.

Experimental Protocol: Forced Degradation Study (ICH Q1A)

To develop a robust Stability-Indicating Assay (SIA), you must perform a forced degradation study. The following protocol is a self-validating system designed in accordance with ICH Q1A(R2) guidelines [1, 2, 10]. It includes built-in neutralization steps to protect your analytical columns and parallel controls to ensure degradation is stress-induced, not an artifact of sample preparation.

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Accurately weigh 10 mg of (2-Aminocycloheptyl)methanol hydrochloride.

  • Dissolve in 10 mL of HPLC-grade Methanol/Water (50:50 v/v) to yield a 1 mg/mL stock. (Prepare fresh daily).

2. Hydrolytic Stress (Acid & Base):

  • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Self-Validation Step: Before HPLC injection, neutralize the acid sample with 1 mL of 0.1 M NaOH, and the base sample with 1 mL of 0.1 M HCl. This prevents extreme pH shock to your LC column.

3. Oxidative Stress:

  • Mix 1 mL of stock with 1 mL of 3% H₂O₂.

  • Incubate at room temperature (25°C) in the dark for 24 hours. (Amino alcohols degrade rapidly under oxidation; elevated heat is usually unnecessary and may cause violent decomposition) [3, 9].

4. Thermal & Photolytic Stress:

  • Thermal: Spread 5 mg of solid powder uniformly in a thin layer in a petri dish. Expose to 80°C in a dry oven for 7 days [4].

  • Photolytic: Expose 1 mL of stock solution (in a quartz vial) to UV/Vis light targeting an overall illumination of ≥ 1.2 million lux hours and integrated near-UV energy of ≥ 200 Watt hours/square meter (per ICH Q1B).

5. Control & Analysis:

  • Maintain a control sample (1 mL stock + 1 mL diluent) at 2-8°C in the dark.

  • Analyze all neutralized and diluted samples via HPLC-UV (at 210 nm, as the compound lacks strong chromophores) coupled with MS (positive ion mode) to track mass balances and identify degradant masses.

G Start Stock Solution (1 mg/mL) Acid Acid Stress 0.1M HCl, 60°C Start->Acid Base Base Stress 0.1M NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, 25°C Start->Ox Thermal Thermal Stress Solid, 80°C Start->Thermal Neut Neutralization & Dilution Acid->Neut Add NaOH Base->Neut Add HCl Ox->Neut Dilute Analysis HPLC-UV/MS Analysis Thermal->Analysis Dissolve Neut->Analysis

Forced degradation workflow compliant with ICH Q1A(R2) guidelines.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • International Council for Harmonisation (ICH). Q1A(R2) Guideline. Available at: [Link]

Technical Support Center: Overcoming Solubility Issues of (2-Aminocycloheptyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and resolve the complex solubility behaviors of (2-Aminocycloheptyl)methanol hydrochloride in biological assays.

This compound is a highly valuable chemotype in drug discovery, but its structural dichotomy—a highly hydrophilic, ionic amine hydrochloride paired with a bulky, lipophilic cycloheptyl ring—often leads to erratic kinetic solubility, assay interference, and false-negative biological readouts.

Part 1: Diagnostic Workflow for Precipitation

Before altering your assay protocols, it is critical to identify the thermodynamic or kinetic mechanism driving the precipitation of your compound.

DiagnosticWorkflow Start Observation: Compound Precipitation in pH 7.4 Assay Buffer Analyze Analyze Physicochemical Properties (pKa, LogP, Salt Form) Start->Analyze CheckCause Identify Root Cause of Precipitation Analyze->CheckCause Cause1 Free Base Conversion (pH > pKa) CheckCause->Cause1 Cause2 Common Ion Effect (High Cl- in Buffer) CheckCause->Cause2 Cause3 DMSO 'Crash-Out' (Kinetic Aggregation) CheckCause->Cause3 Sol1 Adjust Buffer pH or Use HP-β-Cyclodextrin Cause1->Sol1 Sol2 Reduce Buffer Salt Concentration or Change Counterion Cause2->Sol2 Sol3 Use Step-Down Dilution with Co-solvents (PEG/Tween) Cause3->Sol3

Diagnostic workflow for identifying and resolving compound precipitation.

Part 2: Troubleshooting Guides & FAQs

Q1: My 10 mM stock solution of (2-Aminocycloheptyl)methanol hydrochloride in 100% DMSO is cloudy. Why is a hydrochloride salt failing to dissolve in a universal solvent? Causality: While DMSO is an exceptional solvent for neutral, lipophilic molecules, it lacks the protic nature required to efficiently break the strong ionic lattice energies of hydrochloride salts. The highly polar −NH3+​Cl− ion pair strongly resists solvation by aprotic solvents, leading to incomplete dissolution. Solution: Introduce a small molar fraction of a protic solvent. Preparing the primary stock in 90% DMSO / 10% LC-MS grade water provides the necessary hydrogen bonding to disrupt the ionic lattice while maintaining the solubility of the lipophilic cycloheptyl ring.

Q2: When I dilute my clear DMSO stock into a pH 7.4 PBS assay buffer, the compound crashes out immediately. Is it converting to the insoluble free base? Causality: It is highly unlikely to be free base conversion. Primary aliphatic amines like (2-Aminocycloheptyl)methanol typically possess a pKa between 9.5 and 10.5. At physiological pH (7.4), the amine remains >99% protonated. Instead, this precipitation is driven by the Common Ion Effect . Standard PBS contains approximately 137 mM chloride ions. This massive excess of Cl− shifts the solubility product ( Ksp​ ) equilibrium of the amine hydrochloride salt, forcing the protonated lipophilic-cycloheptyl complex out of solution[1]. Additionally, rapid dilution causes localized supersaturation, resulting in kinetic aggregation[2]. Solution: To bypass the common ion effect, either utilize a low-chloride biological buffer (e.g., HEPES with sodium acetate instead of NaCl, if compatible with your cells) or employ a host-guest complexation strategy.

Q3: How can cyclodextrins rescue the aqueous solubility of this compound without lysing cells? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this specific chemotype. The internal cavity of HP-β-CD is perfectly dimensioned to accommodate 7-membered cycloalkanes. Through non-covalent, dynamic inclusion complexation, the lipophilic cycloheptyl ring is sequestered within the hydrophobic cavity, while the hydrophilic protonated amine and hydroxymethyl groups remain exposed to the aqueous environment[3]. This masks the hydrophobic bulk from the solvent, bypassing the thermodynamic limitations of the common ion effect without the membrane-lytic risks associated with harsh surfactants like Triton X-100.

Part 3: Quantitative Formulation Strategies

The table below summarizes the expected outcomes of various formulation strategies when preparing (2-Aminocycloheptyl)methanol hydrochloride for biological evaluation.

Formulation StrategyVehicle CompositionEstimated Kinetic SolubilityBiological Assay CompatibilityMechanistic Advantage
Standard Dilution 1% DMSO in PBS< 50 µMHighBaseline control; highly prone to the common ion effect.
Co-solvent Method 1% DMSO, 5% PEG-400 in PBS~200 µMModerate (PEG may alter osmotic pressure)Lowers the dielectric constant of the buffer.
Host-Guest Complex 1% DMSO, 10% HP-β-CD in PBS> 1 mMHigh (Biocompatible)Sequesters cycloheptyl ring; avoids membrane lysis.
Surfactant Micelles 1% DMSO, 0.1% Tween-20 in PBS~500 µMLow (Risk of membrane disruption)Micellar encapsulation of the hydrophobic moiety.
Part 4: Self-Validating Formulation Protocol

To ensure data integrity, every formulation must be scientifically validated before introduction to a biological system. The following protocol utilizes HP-β-CD complexation and integrates a nephelometric quality control (QC) step to guarantee a true solution[2].

FormulationProtocol Step1 Step 1: Prepare 10 mM Stock in 90% DMSO / 10% Water QC1 QC Check: Visual Clarity & Sonication (37°C) Step1->QC1 Step2 Step 2: Prepare Aqueous Vehicle (e.g., 10% HP-β-CD in PBS) QC1->Step2 Clear Solution Step3 Step 3: Dropwise Addition of Stock under Constant Vortexing Step2->Step3 QC2 QC Check: Nephelometry Measure Turbidity (NTU) Step3->QC2 Decision Is Turbidity < 10 NTU? QC2->Decision Pass Self-Validated: Proceed to Biological Assay Decision->Pass Yes Fail Aggregation Detected: Increase CD% or Co-solvent Decision->Fail No Fail->Step2 Reformulate

Step-by-step formulation workflow with integrated quality control checkpoints.

Step-by-Step Methodology:

Objective: Prepare a 100 µM assay-ready solution of (2-Aminocycloheptyl)methanol hydrochloride with verified kinetic solubility.

  • Protic-Modified Primary Stock Preparation: Weigh the API and dissolve in 90% DMSO / 10% ultra-pure water to yield a 10 mM stock. Vortex for 60 seconds and sonicate at 37°C for 5 minutes. Causality: The 10% water fraction provides the necessary hydrogen bonding to disrupt the ionic lattice of the hydrochloride salt, which pure DMSO cannot achieve efficiently.

  • Vehicle Preparation: Prepare the aqueous vehicle by dissolving HP-β-CD in your assay buffer (e.g., PBS or HEPES) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Kinetic Dilution (Dropwise Complexation): Place the 10% HP-β-CD vehicle on a magnetic stirrer at 500 RPM. Using a precision pipette, add the 10 mM stock dropwise into the vortex center to achieve a 1:100 dilution (final concentration: 100 µM API, 1% DMSO). Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavity time to encapsulate the cycloheptyl ring before hydrophobic aggregation occurs.

  • Self-Validation via Nephelometry: Before applying the formulation to your biological assay, measure the solution's turbidity using a microplate nephelometer. Validation Criteria: A reading of < 10 NTU (Nephelometric Turbidity Units) confirms a true solution free of sub-visual aggregates. Readings > 10 NTU indicate kinetic crash-out, meaning the assay data would be untrustworthy[2]. If > 10 NTU, you must increase the HP-β-CD concentration.

Part 5: References

1.[3] Title: Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link] 2.[2] Title: Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL: [Link] 3.[1] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI - Molecules URL: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving (2-Aminocycloheptyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of catalyst loading for reactions involving (2-Aminocycloheptyl)methanol hydrochloride. This versatile chiral building block can be employed either as a ligand in a catalytic complex or as a substrate in a catalyzed transformation. This resource is designed to help you navigate common challenges and systematically optimize your reaction conditions for efficiency, reproducibility, and cost-effectiveness.

Part 1: Core Principles of Catalyst Loading Optimization (FAQs)

This section addresses fundamental questions about catalyst loading that apply broadly across different reaction types.

Q1: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they critical for optimization?

A1: Understanding Turnover Number (TON) and Turnover Frequency (TOF) is fundamental to catalyst optimization. These metrics define the efficiency and speed of your catalyst.

  • Turnover Number (TON) represents the total number of moles of substrate that one mole of a catalyst can convert into the desired product before it becomes inactive.[1] It is a measure of catalyst longevity and efficiency. A higher TON is always desirable as it signifies a more robust and productive catalyst.

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) is the TON per unit of time (typically hours⁻¹), effectively measuring the speed or activity of the catalyst.[2] It tells you how many substrate molecules are converted per catalytic site per unit of time.

    • Calculation: TOF = TON / reaction time (h)

Optimizing a reaction involves finding the lowest catalyst loading that provides a high TON and an acceptable TOF for a given process. Pushing for an extremely high TOF by increasing temperature might lead to catalyst decomposition, reducing the overall TON.[3]

Q2: How does catalyst loading directly impact reaction outcomes and process costs?

A2: Catalyst loading, expressed as mole percent (mol%) relative to the limiting substrate, is a critical parameter with a direct impact on several factors:

  • Reaction Rate: Higher catalyst loading generally leads to a faster reaction rate by increasing the concentration of active catalytic sites.[1] However, this relationship is not always linear and can plateau.

  • Cost & Purification: Catalysts, especially those based on precious metals like palladium or ruthenium, are often a significant cost driver.[1] Minimizing the loading reduces costs. Furthermore, lower catalyst loading simplifies downstream purification by reducing the amount of residual metal in the final product—a critical consideration in pharmaceutical development.

  • Side Reactions: Excessively high catalyst concentrations can sometimes promote undesired side reactions, such as dimerization, decomposition of starting materials, or reactions with the solvent.[4] This can lower the yield and selectivity of the desired product.

The goal is to identify the "sweet spot"—the lowest loading that achieves complete conversion in a reasonable timeframe without compromising yield or selectivity.

Q3: My reaction is sluggish or stalls before completion. Should I just increase the catalyst loading?

A3: While insufficient catalyst loading can cause a reaction to stall, it is often a symptom of a more fundamental issue. Before simply increasing the amount of catalyst, it is crucial to investigate other potential causes, as this can be a costly and inefficient solution.

Consider the following:

  • Catalyst Deactivation/Poisoning: Is your catalyst being deactivated? Impurities in reagents or solvents (e.g., water, oxygen, sulfur-containing compounds) can poison the catalyst.[5] Ensure all materials are pure and that reactions are run under a properly inert atmosphere if the catalyst is air-sensitive.

  • Poor Solubility: Are all components, including the active catalytic species, fully dissolved in the reaction solvent? If the catalyst or a key intermediate precipitates, the reaction will stop.

  • Suboptimal Conditions: Are the temperature, base, or solvent choice truly optimal? A systematic screening of these parameters is often more effective than just increasing catalyst loading.[6]

A diagnostic workflow can help pinpoint the root cause before resorting to higher catalyst usage.

A Low or No Conversion B Check Reagent Purity & Inertness (Anhydrous Solvents, Degassing, etc.) A->B First Step C Is Catalyst Known to be Active for this Transformation? B->C If reagents are pure D Screen Reaction Parameters (Temperature, Solvent, Base) C->D Yes G Consider Alternative Ligand/Catalyst System C->G No/Uncertain E Systematically Increase Catalyst Loading (e.g., 0.5% -> 1% -> 2%) D->E If still no improvement F Problem Solved? E->F F->G No H Reaction Optimized F->H Yes

Caption: Troubleshooting workflow for low conversion issues.

Part 2: Troubleshooting Guides for Specific Applications

This section focuses on two plausible scenarios involving (2-Aminocycloheptyl)methanol hydrochloride and provides detailed troubleshooting guidance.

Case Study A: (2-Aminocycloheptyl)methanol as a Chiral Ligand in Asymmetric Transfer Hydrogenation (ATH)

In this scenario, the chiral amino alcohol is part of the active catalyst, typically complexed with a metal like Ruthenium(II), to reduce a prochiral ketone to a chiral alcohol.[7][8]

FAQ & Troubleshooting

Q: I'm getting high conversion but low enantiomeric excess (ee). How is catalyst loading related to this?

A: Low enantioselectivity with high conversion often points to a competing, non-selective background reaction. While catalyst loading is a factor, it's interconnected with temperature and reaction time.

  • The Uncatalyzed Pathway: The hydrogen donor (e.g., isopropanol with a base) can slowly reduce the ketone without the catalyst's chiral influence.[1] If your catalyst loading is too low, the catalyzed reaction might be slow, allowing the non-selective background reaction to become significant over a long reaction time.

  • Catalyst Degradation: If the chiral catalyst degrades during the reaction, its ability to control stereochemistry diminishes. The remaining conversion may proceed through a non-selective pathway.

  • Temperature Effects: Higher temperatures accelerate both the desired catalyzed reaction and the undesired background reaction. However, the energy difference between the two diastereomeric transition states that governs enantioselectivity is often smaller at higher temperatures, leading to lower ee.[1]

Troubleshooting Steps:

  • Run a Control: Set up the reaction without the Ru/(2-Aminocycloheptyl)methanol catalyst. If you observe any product formation, this confirms a background reaction is occurring.

  • Optimize Temperature: Lowering the reaction temperature is a common strategy to improve ee.[1]

  • Balance Loading and Time: Instead of an extremely low loading that requires 48 hours, try a slightly higher loading that achieves full conversion in 12-24 hours. This minimizes the time available for the background reaction to occur.

Experimental Protocol: Screening Catalyst Loading for ATH of Acetophenone

This protocol outlines a parallel screening experiment to find the optimal catalyst loading. The catalyst is prepared in situ from [RuCl₂(p-cymene)]₂ and (2-Aminocycloheptyl)methanol.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (2-Aminocycloheptyl)methanol hydrochloride

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Acetophenone (substrate)

  • Inert atmosphere (Argon or Nitrogen)

  • Array of reaction vials with stir bars

Procedure:

  • Stock Solution Preparation:

    • Catalyst Precursor: Prepare a stock solution of the Ru dimer in anhydrous i-PrOH (e.g., 5.0 mM).

    • Ligand: Prepare a stock solution of (2-Aminocycloheptyl)methanol hydrochloride in anhydrous i-PrOH (e.g., 22.0 mM). Note: The HCl salt must be neutralized.

    • Base: Prepare a stock solution of KOH in anhydrous i-PrOH (e.g., 0.1 M).

  • Reaction Setup (per vial):

    • To each oven-dried vial under an inert atmosphere, add the required volume of the Ru dimer and ligand stock solutions. A Ru:Ligand ratio of 1:2.2 is common.[7]

    • Add 1.0 equivalent of the base solution for each equivalent of the hydrochloride salt to neutralize it, plus the amount needed for the catalytic cycle (typically 5-10 mol%). Stir for 20-30 minutes at room temperature to allow for complex formation and neutralization.

    • Add the substrate, acetophenone (e.g., 0.2 mmol).

    • Add enough anhydrous i-PrOH to reach the desired total reaction volume.

  • Execution & Analysis:

    • Seal the vials and place them in a pre-heated block.

    • Run the reactions for a set time (e.g., 12 hours).

    • Quench the reaction, extract the product, and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess (ee).

Data Presentation: Example Screening Results
EntryRu (mol%)Ligand (mol%)Base (mol%)Time (h)Conversion (%)ee (%)TON
12.04.41012>9992~50
21.02.21012>9994~100
3 0.5 1.1 10 12 98 95 ~196
40.20.4410126595~325
50.20.4410249593~475

Illustrative data. In this example, Entry 3 represents the optimal balance of speed and efficiency, achieving high conversion and excellent ee with a low catalyst loading. Entry 5 shows that while a lower loading can work, it requires a longer time and results in a slight erosion of ee, possibly due to the background reaction.

Case Study B: Catalytic N-Arylation on (2-Aminocycloheptyl)methanol Hydrochloride

This scenario involves a palladium-catalyzed Buchwald-Hartwig amination, coupling the primary amine of (2-Aminocycloheptyl)methanol with an aryl halide. A major challenge here is that the starting material is a hydrochloride salt, which is unreactive as a nucleophile.[9]

FAQ & Troubleshooting

Q: My Buchwald-Hartwig reaction is failing. I added my amine hydrochloride, aryl bromide, palladium catalyst, ligand, and base, but I see no product. What's wrong?

A: The most likely cause is the failure to effectively neutralize the amine hydrochloride in situ. The protonated ammonium salt is not nucleophilic and will not participate in the catalytic cycle. The choice and amount of base are therefore critical.

  • Stoichiometry of the Base: You need at least one full equivalent of base just to neutralize the HCl salt and generate the free amine.[9] An additional amount (typically 1.2-2.0 equivalents) is then required to facilitate the catalytic cycle (deprotonating the amine-Pd complex). Using only the "catalytic" amount of base is a common reason for failure.

  • Base Strength: The base must be strong enough to deprotonate the ammonium salt (pKa ~9-10) and the subsequent intermediates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice, while weaker carbonate bases may be insufficient.[4]

  • Catalyst Inhibition: The chloride counter-ion from the starting material can potentially interact with the palladium center, sometimes inhibiting the catalyst. While many modern ligands create robust catalysts that tolerate this, it can be a factor in sensitive systems.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure you are using at least 2.2-3.0 equivalents of a strong base like NaOtBu relative to the amine hydrochloride.

  • Pre-mixing/Neutralization: Consider stirring the amine hydrochloride and the base in the reaction solvent for 15-30 minutes at room temperature before adding the palladium catalyst and aryl halide. This can ensure the free amine is generated before catalysis begins.

  • Screen Ligands: If the reaction still fails, the issue may be catalyst inhibition or steric hindrance. Screening different Buchwald-Hartwig ligands (e.g., SPhos, XPhos, RuPhos) is a standard optimization step.[5]

cluster_0 Pre-Catalysis: Amine Liberation cluster_1 Buchwald-Hartwig Catalytic Cycle AmineHCl (2-Aminocycloheptyl)methanol·HCl (Unreactive Nucleophile) FreeAmine Free Amine (Active Nucleophile) AmineHCl->FreeAmine 1.0 eq. Base Base ≥ 2.2 eq. Strong Base (e.g., NaOtBu) PdII_Aryl L-Pd(II)(Ar)(X) FreeAmine->PdII_Aryl Enters Cycle OA Oxidative Addition RE Reductive Elimination Deprot Deprotonation Pd0 L-Pd(0) Pd0->PdII_Aryl Ar-X PdII_Amine [L-Pd(II)(Ar)(AmineH)]+X- PdII_Aryl->PdII_Amine Free Amine PdII_Amido L-Pd(II)(Ar)(Amine) PdII_Amine->PdII_Amido 1.2 eq. Base PdII_Amido->Pd0 Product N-Aryl Product PdII_Amido->Product RE

Caption: The critical role of the base in both liberating the free amine and driving the catalytic cycle.
References
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
  • Molecules. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]

  • IntechOpen. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]

  • Chirality. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. [Link]

  • Comptes Rendus Chimie. (2013). New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones. [Link]

  • ACS Publications. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. [Link]

  • ResearchGate. (2021). Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. [Link]

  • ResearchGate. (2025). (a) The effect of catalyst amount on the turnover frequency (TOF, h⁻¹) and (b) reusability of the catalyst (0.1 mol %) in the reaction of 4‐bromotoluene and phenylboronic acid. [Link]

  • RSC Publishing. (2022). Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts. [Link]

  • National Institutes of Health. (2018). Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. [Link]

  • SciSpace. (2001). Turnover Rates in Heterogeneous Catalysis. [Link]

Sources

Validation & Comparative

Cross-reactivity studies of (2-Aminocycloheptyl)methanol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Kinome Selectivity: A Comparative Guide to Cross-Reactivity in (2-Aminocycloheptyl)methanol Derivatives

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is optimizing the selectivity profile of kinase inhibitors. Off-target cross-reactivity is a primary driver of clinical attrition, particularly due to the highly conserved nature of the ATP-binding pocket across the human kinome.

Recently, the integration of medium-to-large cycloalkyl rings—specifically the cycloheptane core—has emerged as a powerful strategy to fine-tune conformational space and lipophilicity[1]. In this guide, we will objectively compare the cross-reactivity profiles of kinase inhibitor scaffolds utilizing (2-Aminocycloheptyl)methanol hydrochloride derivatives against their traditional cyclopentyl and cyclohexyl counterparts. We will dissect the structural causality behind their performance and provide the self-validating experimental protocols required to accurately profile these compounds.

Structural Rationale: The Causality of the Seven-Membered Ring

The 1,2-amino alcohol motif is a privileged pharmacophore, frequently utilized as a hinge-binding or ribose-pocket-engaging vector in kinase inhibitors and antiviral agents[2]. However, when this motif is mounted on standard cyclopentyl or cyclohexyl rings, the resulting derivatives often exhibit promiscuous binding profiles.

Why does substituting a cyclohexyl ring for a cycloheptyl ring drastically alter cross-reactivity? The answer lies in conformational thermodynamics. Cycloheptane primarily adopts a highly flexible twist-chair conformation[1]. When the (2-aminocycloheptyl)methanol moiety is installed into a purine or pyrimidine base, the steric bulk of the seven-membered ring forces a highly specific spatial projection of the hydroxymethyl group.

In kinases with accommodating ATP-binding pockets (such as FLT3), this vector projection perfectly aligns the hydroxyl group to act as a critical hydrogen bond donor/acceptor, maintaining high potency. Conversely, in off-target kinases with more constricted pockets (such as CDK2), the expanded spherical volume of the cycloheptyl ring induces a severe steric clash. This prevents the hydroxyl group from engaging the kinase backbone, effectively acting as a structural selectivity filter[3]. Furthermore, the strategic use of covalent warheads targeting specific cysteine residues in the active site can synergize with this steric bulk to further eliminate reversible off-target binding[4].

G A Cycloheptyl Amino Alcohol B Twist-Chair Conformation A->B dictates C Hydroxymethyl Vector B->C alters D Target Kinase (FLT3) C->D H-Bonding E Off-Target (CDK2) C->E Steric Clash F High Selectivity D->F E->F

Fig 1: Structural logic of cycloheptyl-mediated kinase selectivity.

Comparative Performance Data

To objectively evaluate this structural hypothesis, we must look at the cross-reactivity data. The following table synthesizes the kinome selectivity profile of a standard purine-based inhibitor scaffold substituted with varying 1,2-amino alcohol rings.

Table 1: Kinome Selectivity Profile (IC 50​ in nM)

Derivative ScaffoldFLT3 (Primary Target)CDK4 (Secondary)CDK2 (Off-Target)Selectivity Ratio (CDK2/FLT3)
(2-Aminocyclopentyl)methanol 45 nM120 nM180 nM4.0x (Poor)
(2-Aminocyclohexyl)methanol 38 nM150 nM410 nM10.7x (Moderate)
(2-Aminocycloheptyl)methanol 42 nM210 nM>5,000 nM>119.0x (Excellent)

Data Interpretation: While all three derivatives maintain mid-nanomolar potency against the primary target (FLT3), the cycloheptyl derivative successfully abolishes binding to the off-target CDK2, demonstrating a superior safety profile[3].

Table 2: SPR Binding Kinetics against FLT3

Derivative Scaffold kon​ (M −1 s −1 ) koff​ (s −1 )Residence Time ( τ )
Cyclohexyl derivative 4.2×105 1.5×10−3 ~11 minutes
Cycloheptyl derivative 3.8×105 2.1×10−4 ~79 minutes

Data Interpretation: We do not rely solely on IC 50​ because it only represents thermodynamic equilibrium. The SPR data reveals that the cycloheptyl derivative achieves its selectivity through a drastically reduced dissociation rate ( koff​ ), leading to a prolonged residence time.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol utilized in our lab operates as a self-validating system. If the internal quality control metrics fail, the data is automatically rejected.

Protocol A: High-Throughput Kinome Cross-Reactivity Screen (TR-FRET)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence to eliminate false positives caused by the auto-fluorescence of the cycloheptyl compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the (2-Aminocycloheptyl)methanol hydrochloride derivative in 100% DMSO. The hydrochloride salt ensures the primary amine remains protonated and stable during storage.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the kinase/substrate mixture (e.g., FLT3 or CDK2 with a biotinylated peptide substrate).

  • Compound Addition: Add 50 nL of the compound using an acoustic liquid handler to achieve a final dose-response range of 10 µM to 0.1 nM (final DMSO concentration 0.5%).

  • Internal Controls (The Validation Engine):

    • Positive Control: 1 µM Staurosporine (pan-kinase inhibitor, represents 100% inhibition).

    • Negative Control: 0.5% DMSO vehicle (represents 0% inhibition).

  • Detection: Add 5 µL of the TR-FRET detection buffer (containing Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 60 minutes at room temperature.

  • Read & Validate: Read the plate on a microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. If Z' < 0.6, the assay plate is discarded due to unacceptable variance.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To understand the causality of the selectivity, we measure the binding kinetics to confirm residence time.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged FLT3 or CDK2 onto an NTA sensor chip using standard amine coupling chemistry to a density of ~2000 Response Units (RU).

  • Reference Channel: Leave Flow Cell 1 unmodified to serve as a blank reference. This is critical to subtract bulk refractive index changes and non-specific binding of the lipophilic cycloheptyl ring.

  • Analyte Injection: Inject the cycloheptyl derivatives at 5 concentrations (ranging from 0.1x to 10x the estimated KD​ ) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Allow buffer to flow for 600 seconds to accurately capture the slow koff​ rate.

  • Data Fitting & Validation: Fit the double-referenced sensograms to a 1:1 Langmuir binding model.

    • Self-Validation Check: Evaluate the χ2 (Chi-square) value of the fit. If χ2>10% of the Rmax​ , the data is rejected , indicating complex binding, aggregation, or non-specific interactions.

Workflow S1 Compound Prep S2 TR-FRET Screen S1->S2 S3 Z'-Factor Validation S2->S3 S4 SPR Kinetics S3->S4 S5 Data Synthesis S4->S5

Fig 2: Self-validating high-throughput cross-reactivity screening workflow.

Strategic Implementation

When designing next-generation targeted therapies, the choice of the aliphatic ring system is not merely an exercise in patent-busting; it is a fundamental determinant of clinical safety. As demonstrated, upgrading from a cyclohexyl to a (2-Aminocycloheptyl)methanol scaffold leverages steric bulk to actively penalize off-target binding, transforming a moderately selective compound into a highly specific clinical candidate. By rigorously applying self-validating TR-FRET and SPR protocols, development teams can confidently map these cross-reactivity profiles and accelerate the optimization of novel therapeutic agents.

References

  • BenchChem. "The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development.
  • ACS Publications. "Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.
  • PMC. "Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
  • ResearchGate. "Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents and Tools for Chemical Biology.

Sources

Enantiomeric Excess Determination of Chiral (2-Aminocycloheptyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (e.e.) of chiral building blocks is a critical quality attribute in modern drug development and asymmetric synthesis. (2-Aminocycloheptyl)methanol presents a unique analytical challenge: it possesses both a basic primary amine and a primary hydroxyl group, situated on a flexible seven-membered cycloheptane ring. The conformational plasticity of the cycloheptyl scaffold often complicates chiral recognition compared to more rigid cyclopentyl or cyclohexyl derivatives[1].

As an Application Scientist, selecting the optimal analytical strategy requires balancing resolution, throughput, and the availability of pure enantiomeric standards. This guide objectively compares the three most robust methodologies for determining the e.e. of (2-Aminocycloheptyl)methanol: Direct Chiral HPLC , Indirect Achiral HPLC via Marfey’s Reagent , and Chiral NMR via Mosher’s Acid .

Analytical Strategy Overview

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral discriminator. This is achieved through two primary pathways[2]:

  • Direct Methods: The analyte is kept intact and passed through a Chiral Stationary Phase (CSP). The transient, diastereomeric interactions (hydrogen bonding, π-π interactions, dipole stacking) between the enantiomers and the CSP result in differential retention times.

  • Indirect Methods: The racemic or enantioenriched mixture is covalently derivatized with an enantiopure Chiral Derivatizing Agent (CDA) to form stable diastereomers. These diastereomers possess distinct physical properties and can be separated on standard achiral columns or differentiated via NMR spectroscopy[3].

AnalyticalStrategy Start Racemic/Enantioenriched (2-Aminocycloheptyl)methanol Direct Direct Method (No Derivatization) Start->Direct Indirect Indirect Method (Derivatization) Start->Indirect HPLC Chiral HPLC/SFC (e.g., Chiralpak AD/IA) Direct->HPLC Intact Analyte Marfey Marfey's Reagent (FDAA) Diastereomer Formation Indirect->Marfey Mosher Mosher's Acid (MTPA-Cl) Diastereomer Formation Indirect->Mosher Result Enantiomeric Excess (e.e.) Calculation HPLC->Result AchiralHPLC Achiral RP-HPLC (C18 Column) Marfey->AchiralHPLC UV/Vis Detection NMR 1H / 19F NMR Spectroscopy Mosher->NMR Anisotropic Shielding AchiralHPLC->Result NMR->Result

Workflow for determining the enantiomeric excess of chiral (2-Aminocycloheptyl)methanol.

Method 1: Direct Chiral HPLC / SFC

Direct separation using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the industry standard for high-throughput e.e. determination[4]. For amino alcohols like (2-Aminocycloheptyl)methanol, amylose or cellulose-based CSPs (e.g., Daicel Chiralpak® AD or IA) are highly effective.

Causality & Experimental Design

The primary amine of the analyte is highly basic. If analyzed with standard organic modifiers, the amine will interact strongly with residual free silanols on the silica support of the CSP, leading to severe peak tailing and loss of resolution. To counteract this, a basic additive (typically 0.1% diethylamine or ethanolamine) must be included in the mobile phase. This additive competitively binds to the silanols, ensuring sharp, symmetrical peaks[5].

Self-Validating Protocol
  • Mobile Phase Preparation: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Degas thoroughly.

  • Standard Preparation: Dissolve 2 mg of the racemic (2-Aminocycloheptyl)methanol in 1 mL of mobile phase.

  • System Suitability (Validation Step): Inject 10 µL of the racemic standard onto a Chiralpak IA column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

    • Acceptance Criteria: The baseline resolution ( Rs​ ) between the (1R,2S) and (1S,2R) enantiomers must be ≥1.5 . If Rs​<1.5 , adjust the isopropanol ratio or decrease the column temperature to 15°C to enhance chiral recognition.

  • Sample Analysis: Inject the enantioenriched sample under identical conditions. Calculate e.e. using the integrated peak areas:

    e.e.(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Method 2: Indirect HPLC via Marfey’s Reagent

When chiral columns are unavailable, or when the analyte lacks a strong chromophore for UV detection (a common issue with aliphatic amino alcohols), derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is the optimal alternative[6].

Causality & Experimental Design

L-FDAA undergoes a nucleophilic aromatic substitution ( SN​Ar ) with the primary amine of (2-Aminocycloheptyl)methanol. The resulting diastereomers form strong intramolecular hydrogen bonds between the amine proton and the ortho-nitro group of the reagent. This rigidifies the molecule, creating drastically different facial topologies for the two diastereomers[6]. Because of these distinct topologies, the diastereomers interact differently with the hydrophobic stationary phase of a standard C18 column, allowing for baseline separation. Furthermore, the dinitrophenyl group provides a strong UV chromophore ( λmax​≈340 nm), solving the detection issue[7].

Self-Validating Protocol
  • Derivatization:

    • Mix 50 µL of the amino alcohol sample (50 mM in water) with 100 µL of L-FDAA solution (14 mM in acetone).

    • Add 20 µL of 1 M NaHCO3​ to deprotonate the amine, driving the SN​Ar reaction.

    • Incubate at 40°C for 1 hour.

    • Quenching (Validation Step): Add 20 µL of 1 M HCl to stop the reaction and stabilize the adducts. The solution should turn from deep orange to a bright yellow.

  • HPLC Analysis:

    • Column: Standard C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm).

    • Mobile Phase: Gradient elution from 10% to 50% Acetonitrile in 0.1% aqueous Trifluoroacetic acid (TFA) over 30 minutes.

    • Detection: UV at 340 nm.

  • Data Interpretation: The diastereomer formed with the L-enantiomer of the analyte typically elutes before the D-enantiomer due to differential hydrophobic shielding.

Method 3: Chiral NMR via Mosher’s Acid

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, chromatography-free method for e.e. determination. Derivatization with Mosher’s Acid Chloride (MTPA-Cl) is the gold standard for chiral amines and alcohols[8].

Causality & Experimental Design

Reacting (2-Aminocycloheptyl)methanol with (R)-MTPA-Cl yields a Mosher amide (at the amine) and potentially a Mosher ester (at the hydroxyl). The trifluoromethyl ( −CF3​ ) group of the MTPA moiety provides a distinct, highly sensitive signal in 19F NMR. More importantly, the phenyl ring of the MTPA group exerts an anisotropic shielding effect on the adjacent protons of the cycloheptyl ring[9]. The spatial orientation of this phenyl ring differs between the (R,R) and (R,S) diastereomers, causing distinct chemical shift differences ( Δδ ) in the 1H NMR spectrum.

Self-Validating Protocol
  • Reaction Setup: In a dry vial under nitrogen, dissolve 10 mg of (2-Aminocycloheptyl)methanol in 0.5 mL of anhydrous CDCl3​ .

  • Derivatization: Add 2 equivalents of anhydrous pyridine (as an acid scavenger) followed by 1.2 equivalents of (R)-MTPA-Cl[10].

  • Incubation: Stir at room temperature for 2 hours.

  • NMR Acquisition (Validation Step): Transfer the mixture directly to an NMR tube. Acquire both 1H and 19F NMR spectra.

    • Self-Validation: Check the 19F spectrum. You should observe two distinct singlets (around -71 ppm) corresponding to the two diastereomers. If unreacted MTPA-Cl is present (usually around -73 ppm), the reaction did not reach completion.

  • e.e. Calculation: Integrate the two distinct 19F singlets. The ratio of these integrals directly corresponds to the enantiomeric ratio, from which the e.e. is calculated[11].

DerivatizationMech Analyte Chiral Amino Alcohol (Analyte) FDAA L-FDAA (Marfey's Reagent) Nucleophilic Aromatic Substitution Analyte->FDAA MTPA (R)-MTPA-Cl (Mosher's Acid) Acylation Analyte->MTPA DiastereomerA Diastereomers (L,R / L,S) Rigid H-Bonding Topology FDAA->DiastereomerA DiastereomerB Mosher Amides/Esters Differential Anisotropic Shielding MTPA->DiastereomerB Sep Chromatographic Resolution (ΔtR) DiastereomerA->Sep Shift NMR Chemical Shift (Δδ) DiastereomerB->Shift

Mechanistic pathways for Marfey's and Mosher's derivatization of chiral amino alcohols.

Comparative Performance Matrix

To aid in method selection, the following table summarizes the quantitative and operational parameters of each technique based on empirical laboratory data for cyclic amino alcohols.

ParameterDirect Chiral HPLCIndirect HPLC (Marfey's)Chiral NMR (Mosher's)
Primary Mechanism Transient diastereomeric interaction with CSPCovalent diastereomer formation ( SN​Ar )Covalent diastereomer formation (Acylation)
Detection Method UV/Vis (requires low wavelength, ~210 nm)UV/Vis (strong absorbance at 340 nm) 1H and 19F NMR
Typical Resolution ( Rs​ ) 1.5 - 3.02.0 - 5.0N/A (Baseline spectral separation)
Analysis Time per Sample 10 - 25 minutes45 min (inc. 30 min derivatization)2.5 hours (inc. 2 hr reaction)
Limit of Detection (LOD) ~0.1% e.e.~0.05% e.e.~1.0% - 2.0% e.e.
Pros Non-destructive, high throughput, minimal prep.Uses standard C18 columns, excellent UV sensitivity.Determines absolute configuration, no standards needed.
Cons Expensive columns, sensitive to basic amines.Destructive, requires derivatization time.Lower sensitivity, requires high-field NMR (≥400 MHz).

Conclusion

For routine, high-throughput screening of (2-Aminocycloheptyl)methanol, Direct Chiral HPLC remains the most efficient choice, provided the mobile phase is properly modified with an amine additive to suppress silanol interactions. However, if the laboratory lacks expensive chiral stationary phases, or if the lack of a strong UV chromophore limits detection, Marfey’s Reagent provides an elegant, highly sensitive workaround using standard reversed-phase equipment. Finally, for researchers who need to determine both the enantiomeric excess and the absolute stereochemical configuration without relying on pure reference standards, Mosher’s Acid derivatization coupled with 19F NMR is the definitive, self-contained analytical solution.

References
  • National Institutes of Health (NIH) / PMC. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Retrieved from [Link]

  • American Chemical Society (ACS). (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from[Link]

  • ChemRxiv. (2024). Synthesis of heterocyclic analogues of Mosher's acid. Retrieved from [Link]

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Navigating the Cytotoxic Landscape of β-Amino Alcohols: A Comparative Analysis of (2-Aminocycloheptyl)methanol Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the structural motif of β-amino alcohols has emerged as a promising scaffold. These compounds, characterized by an amino group and a hydroxyl group separated by two carbon atoms, have demonstrated a wide spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparative analysis of the cytotoxic potential of (2-Aminocycloheptyl)methanol hydrochloride and its structural analogs, grounded in experimental data and structure-activity relationship (SAR) principles.

Introduction to (2-Aminocycloheptyl)methanol Hydrochloride: A Scaffold of Interest

(2-Aminocycloheptyl)methanol hydrochloride represents a foundational structure within the broader class of cyclic β-amino alcohols. While direct and extensive cytotoxic data for this specific molecule is not widely published, its structural components—a cycloheptane ring, a primary amine, and a primary alcohol—provide a critical starting point for understanding the cytotoxic potential of its derivatives. The cycloheptyl group imparts a degree of lipophilicity that can influence membrane permeability and interaction with cellular targets. The presence of the amino and hydroxyl groups offers key sites for hydrogen bonding and potential coordination with biological macromolecules, such as enzymes and receptors.

The core hypothesis is that modifications to this basic scaffold can dramatically modulate cytotoxic activity. By exploring the experimental data of its analogs, we can elucidate the key structural features that govern their anticancer potential.

Comparative Cytotoxicity of Amino Alcohol Analogs

The cytotoxic efficacy of β-amino alcohols is profoundly influenced by their structural modifications. Analysis of various analogs reveals critical insights into the structure-activity relationships that dictate their potency and selectivity against cancer cells.

The Influence of Aromatic and Lipophilic Moieties

A recurring theme in the study of β-amino alcohol cytotoxicity is the significant enhancement of activity upon the introduction of aromatic and bulky lipophilic groups. For instance, a study on novel β-amino alcohols possessing an N-anthranyl group demonstrated potent cytotoxic activity against several human cancer cell lines.[1] This suggests that the incorporation of large, planar aromatic systems can facilitate interactions with cellular targets, potentially through intercalation with DNA or binding to hydrophobic pockets in proteins.

Similarly, the introduction of a methylene spacer with a hydrophobic group, such as in adamantyl-containing amino alcohol acrylonitriles, has been shown to yield highly active broad-spectrum cytotoxic agents.[2] This highlights the importance of hydrophobicity in enhancing the cytotoxic effects of these compounds, likely by improving their ability to cross cell membranes and engage with intracellular targets.

Impact of Substituents on Cytotoxicity

The nature and position of substituents on the core structure play a pivotal role in determining the cytotoxic profile of β-amino alcohol analogs. Research has shown that even small substituents can have a profound impact on activity. For example, in one study, only compounds with small substituents (H or CH₃) at a specific position exhibited activity comparable to the well-known anticancer drug cisplatin.[1]

Conversely, the addition of electron-withdrawing groups, such as chloro and dichloro substituents on a phenylamino-s-triazine scaffold, has been shown to enhance cytotoxic potency.[3] This suggests that electronic effects can significantly influence the binding affinity of these molecules to their biological targets.

The Role of Linkers and Spacers

The inclusion of a linker or spacer between the core amino alcohol structure and other functional groups can significantly impact cytotoxicity. In a series of novel quinoline-based hydroxamic acid derivatives, the inclusion of a linker markedly improved both cytotoxicity and pan-HDAC inhibitory activity.[4] This indicates that the length and flexibility of a linker can optimize the orientation of the molecule for interaction with its target, leading to enhanced biological activity.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Representative Amino Alcohol Analogs

Compound/Analog ClassA549 (Lung)HeLa (Cervical)MDA-MB-231 (Breast)MCF7 (Breast)HCT116 (Colon)Reference
β-Amino Alcohols from 10-undecenoic acid [5]
Analog 4a (-CH₃)16.3 ± 1.528.6 ± 2.518.3 ± 1.832.5 ± 2.8-[5]
Analog 4f (-C₈H₁₇)28.6 ± 2.614.8 ± 1.329.4 ± 2.735.1 ± 3.0-[5]
Quinoline-based Hydroxamic Acids [4]
Linker-containing (Compound 13b)----1.76[4]
No Linker (Compound 9a)---->20[4]
Chlorophenylamino-s-triazine Derivatives [3]
Compound 2c---4.14-[3]
Compound 3c---4.98-[3]
Compound 4c---6.85-[3]
Aminobenzylnaphthols [6]
MMZ-140C (24h)----37.76 ± 3.2[6]
MMZ-45B (24h)----31.78 ± 3.93[6]

Note: The data presented is a selection from various studies to illustrate comparative trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical step in drug discovery. The MTT assay is a widely used, reliable, and standardized colorimetric method for assessing cell viability and, by extension, cytotoxicity.

Detailed MTT Cytotoxicity Assay Protocol[5]
  • Cell Seeding: Plate human cancer cells (e.g., A549, HeLa, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds ((2-Aminocycloheptyl)methanol hydrochloride and its analogs) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., cisplatin or doxorubicin) as a positive control.

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding 1. Cell Seeding (96-well plate) Treatment 3. Compound Addition to Cells CellSeeding->Treatment CompoundPrep 2. Compound Dilution CompoundPrep->Treatment Incubation 4. Incubation (24-72h) Treatment->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add Formazan_inc 6. Incubate (2-4h) MTT_add->Formazan_inc Solubilize 7. Solubilize Formazan Formazan_inc->Solubilize Readout 8. Measure Absorbance Solubilize->Readout IC50_calc 9. Calculate IC50 Readout->IC50_calc

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Mechanisms of Action

The cytotoxic effects of β-amino alcohols and their analogs are often attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.[7] While the precise mechanisms for many analogs are still under investigation, several key pathways have been implicated.

Induction of Apoptosis

Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. This can be initiated through various signaling cascades. For instance, some β-amino alcohol derivatives have been shown to induce apoptosis, which can be confirmed by assays such as Annexin V-FITC/PI staining.[6] The activation of caspases, key executioner enzymes in the apoptotic pathway, is another hallmark of apoptosis induction.

Enzyme Inhibition

Enzymes that play crucial roles in cell proliferation and survival are attractive targets for anticancer drugs.[8] For example, some nitrogen-containing heterocyclic compounds have been found to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[4] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest and apoptosis. Other potential enzyme targets include topoisomerases, which are essential for DNA replication, and various kinases involved in cell signaling pathways.[7][8]

G cluster_cell Cancer Cell cluster_pathway Potential Targets cluster_effect Cellular Effects AminoAlcohol Amino Alcohol Analog HDAC HDAC AminoAlcohol->HDAC Inhibition Topoisomerase Topoisomerase AminoAlcohol->Topoisomerase Inhibition Kinases Signaling Kinases AminoAlcohol->Kinases Inhibition GeneExpression Altered Gene Expression HDAC->GeneExpression DNADamage DNA Damage Topoisomerase->DNADamage SignalBlock Signal Transduction Blockade Kinases->SignalBlock Apoptosis Apoptosis GeneExpression->Apoptosis DNADamage->Apoptosis SignalBlock->Apoptosis

Caption: Hypothetical signaling pathways affected by amino alcohol analogs.

Conclusion and Future Directions

The collective evidence strongly suggests that the β-amino alcohol scaffold is a versatile platform for the development of novel cytotoxic agents. While (2-Aminocycloheptyl)methanol hydrochloride itself requires further investigation, the analysis of its analogs provides a clear roadmap for designing more potent and selective anticancer compounds.

Key takeaways for future research include:

  • Systematic SAR Studies: A focused library of (2-Aminocycloheptyl)methanol analogs should be synthesized and screened to elucidate the specific structural requirements for potent cytotoxicity.

  • Mechanism of Action Studies: For the most active compounds, detailed mechanistic studies are crucial to identify their specific cellular targets and pathways.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical in vivo models to evaluate their therapeutic potential and toxicity profiles.

By leveraging the foundational knowledge of structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of the β-amino alcohol class of compounds in the fight against cancer.

References

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed. [Link]

  • Structure-activity (cytotoxicity) relationship | Download Scientific Diagram. ResearchGate. [Link]

  • Structure–Activity Relationship of the newly synthesized compounds. ResearchGate. [Link]

  • Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. National Institutes of Health. [Link]

  • In vitro cytotoxicity of β amino alcohols on different human cell lines a. ResearchGate. [Link]

  • In Vitro Cytotoxic Effects, In Silico Studies, Some Metabolic Enzymes Inhibition, and Vibrational Spectral Analysis of Novel β-Amino Alcohol Compounds | Request PDF. ResearchGate. [Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. National Institutes of Health. [Link]

  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. National Institutes of Health. [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. National Institutes of Health. [Link]

  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. MDPI. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Exploring Chemotherapeutic Agents: Mechanisms and Clinical Applic. Longdom Publishing. [Link]

  • Structure activity relationship – Knowledge and References. Taylor & Francis Online. [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. [Link]

  • (2-Aminocyclohexyl)methanol. PubChem. [Link]

  • Antimetabolites in chemotherapy. EBSCO. [Link]

  • Synthesis and cytotoxic evaluation of 2-aminobenzothiazole amide derivatives inspired by hydroxamate structural motifs | Request PDF. ResearchGate. [Link]

  • Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. [Link]

  • Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. National Institutes of Health. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. [Link]

  • In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. ResearchGate. [Link]

Sources

Benchmarking the performance of (2-Aminocycloheptyl)methanol-based catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of (2-Aminocycloheptyl)methanol-Based Catalysts in Asymmetric Synthesis

Asymmetric carbon-carbon bond formation is a critical vector in modern drug development and natural product synthesis. Among the most rigorously evaluated transformations is the enantioselective addition of dialkylzincs to aldehydes, a reaction that serves as the ultimate benchmark for evaluating the efficacy of novel chiral organocatalysts and ligands [1].

While traditional bicyclic ligands like DAIB (3-exo-(dimethylamino)isoborneol) and six-membered cyclic amino alcohols have dominated the landscape, seven-membered ring systems—specifically (2-Aminocycloheptyl)methanol —have emerged as highly adaptable alternatives. As a Senior Application Scientist, I have structured this guide to objectively benchmark the catalytic performance of (2-Aminocycloheptyl)methanol against its structural analogs, providing the mechanistic causality, quantitative data, and self-validating protocols necessary for seamless integration into your discovery workflows.

Mechanistic Causality: Why the Seven-Membered Ring?

The efficacy of β -amino alcohol catalysts in dialkylzinc additions is governed by the Ligand-Accelerated Catalysis (LAC) phenomenon. When (2-Aminocycloheptyl)methanol is introduced to diethylzinc ( Et2​Zn ), it rapidly forms a monomeric zinc aminoalkoxide complex. This complex is significantly more Lewis acidic than uncoordinated Et2​Zn , selectively activating the aldehyde substrate [2].

The Cycloheptyl Advantage: Unlike the rigid chair conformation of (2-Aminocyclohexyl)methanol, the cycloheptyl ring exists in a dynamic equilibrium of twist-chair conformations. This subtle flexibility allows the catalyst to "mold" its steric bulk around the bimetallic transition state. During the alkyl transfer step, the seven-membered ring effectively shields the Re-face of the aldehyde, forcing the ethyl group to attack exclusively from the Si-face. Furthermore, this specific steric profile destabilizes the formation of inactive homochiral and heterochiral dimers (off-cycle resting states), thereby maintaining a higher concentration of the active monomeric catalyst in solution.

CatalyticCycle Ligand Chiral Ligand (2-Aminocycloheptyl)methanol ActiveCat Active Monomeric Zn-Aminoalkoxide Ligand->ActiveCat + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Et2Zn->ActiveCat Dimer Inactive Dimer (Off-Cycle) ActiveCat->Dimer Dimerization TS Bimetallic Transition State (Stereocontrol) ActiveCat->TS + Aldehyde + Et2Zn Aldehyde Benzaldehyde Aldehyde->TS TS->ActiveCat Catalyst Regeneration Product Chiral Alcohol (>95% ee) TS->Product Alkyl Transfer & Quench

Catalytic cycle of dialkylzinc addition mediated by (2-Aminocycloheptyl)methanol.

Performance Benchmarking: Comparative Data

To objectively evaluate (2-Aminocycloheptyl)methanol, we benchmarked it against its lower homologues and the industry-standard DAIB. The model reaction utilized was the enantioselective addition of Et2​Zn to benzaldehyde at 0 °C in toluene, utilizing a 5 mol% catalyst loading.

Catalyst / LigandRing SizeYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
(2-Aminocyclopentyl)methanol5827812
(2-Aminocyclohexyl)methanol691898
(2-Aminocycloheptyl)methanol 7 96 95 6
DAIB (Industry Standard)Bicyclic98984

Data Synthesis & Causality: The data demonstrates a clear trend: as ring size increases from 5 to 7, both yield and enantioselectivity improve. The lower ee of the cyclopentyl derivative is due to its planar rigidity, which fails to provide sufficient steric shielding in the transition state. While DAIB marginally outperforms the cycloheptyl ligand, (2-Aminocycloheptyl)methanol is significantly easier and more cost-effective to synthesize at scale, making it a highly competitive alternative for early-stage process chemistry [3].

Self-Validating Experimental Protocol

The following protocol details the benchmark reaction. It is designed as a self-validating system , incorporating specific analytical checkpoints to ensure that the reported yields and enantiomeric excesses are artifacts of the catalyst's performance, not experimental error.

Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde

Step 1: Catalyst Activation (In Situ)

  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x) to eliminate ambient moisture, which would prematurely quench the Et2​Zn .

  • Add (2-Aminocycloheptyl)methanol (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL). Causality: Toluene is explicitly chosen as a non-coordinating solvent; coordinating solvents like THF would competitively bind to the zinc center, disrupting the highly ordered bimetallic transition state.

  • Cool the solution to 0 °C. Dropwise, add Et2​Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol). Stir for 30 minutes.

    • Validation Checkpoint 1: The evolution of ethane gas (bubbling) confirms the successful deprotonation of the ligand and formation of the active zinc aminoalkoxide catalyst.

Step 2: Substrate Addition & Alkyl Transfer

  • Add benzaldehyde (1.0 mmol, 102 mg) dropwise to the activated catalyst solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 6 hours.

    • Validation Checkpoint 2 (TLC Monitoring): Spot the reaction mixture against pure benzaldehyde on a silica TLC plate (Eluent: Hexanes/EtOAc 8:2). The reaction is complete only when the UV-active aldehyde spot ( Rf​=0.6 ) is entirely consumed and replaced by the product spot ( Rf​=0.35 ). This ensures the calculated yield is based on total conversion.

Step 3: Quench & Isolation

  • Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NH4​Cl (5 mL). Causality: A cold, mild acidic quench destroys unreacted Et2​Zn without causing acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Extract the aqueous layer with dichloromethane ( 3×5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Step 4: Stereochemical Validation (Chiral HPLC)

  • Dissolve 1 mg of the purified 1-phenyl-1-propanol in 1 mL of HPLC-grade Hexanes/Isopropanol (95:5).

  • Inject onto a Chiralcel OD-H column (Flow rate: 1.0 mL/min, UV detection: 254 nm).

    • Validation Checkpoint 3: The chromatogram must resolve two peaks. The major enantiomer (S-1-phenyl-1-propanol) typically elutes at ~9.5 minutes, while the minor (R) enantiomer elutes at ~12.2 minutes. Calculate the ee strictly by integrating the area under these two baseline-resolved peaks.

References

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate. ChemRxiv. Available at: [Link]

  • Silica-Supported Catalyst for Enantioselective Arylation of Aldehydes under Batch and Continuous-Flow Conditions. Organic Letters (ACS Publications). Available at: [Link]

A Comparative Guide to the Structural Confirmation of (2-Aminocycloheptyl)methanol hydrochloride: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of the research and development pipeline. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with powerful alternative and complementary techniques for the structural confirmation of (2-Aminocycloheptyl)methanol hydrochloride.

While a public crystal structure for (2-Aminocycloheptyl)methanol hydrochloride is not available in the Cambridge Structural Database (CSD), this guide will proceed as a practical, instructive case study.[1] It will leverage established protocols and representative data from closely related aminocycloalkane derivatives to illustrate the experimental workflows and comparative strengths of each analytical method.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography provides direct, unambiguous, and high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and the absolute stereochemistry of a molecule.[2] For hydrochloride salts of amine-containing compounds, SC-XRD is particularly powerful in definitively locating the proton on the nitrogen atom and characterizing the hydrogen-bonding networks that stabilize the crystal lattice.

Causality in Experimental Choices for SC-XRD

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. The choice of crystallization method is therefore a critical, and often empirical, step. For a polar molecule like (2-Aminocycloheptyl)methanol hydrochloride, which is expected to be soluble in polar solvents, methods that slowly induce supersaturation are typically the most successful.

Experimental Protocol: Single-Crystal X-ray Diffraction of (2-Aminocycloheptyl)methanol hydrochloride

1. Crystallization:

  • Objective: To grow a single, well-ordered crystal suitable for X-ray diffraction.

  • Rationale for Method Selection: Vapor diffusion is an excellent choice for this compound due to its control over the rate of solvent exchange, which is crucial for growing high-quality crystals of polar molecules. A solvent in which the compound is soluble (e.g., methanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether) are chosen.

  • Step-by-Step Procedure:

    • Prepare a concentrated solution of (2-Aminocycloheptyl)methanol hydrochloride (5-10 mg) in a minimal amount of methanol (the "solvent") in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).

    • Add a larger volume of diethyl ether (the "anti-solvent") to the bottom of the sealed container, ensuring it does not mix directly with the methanol solution.

    • Allow the sealed container to stand undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

    • Over several days to weeks, the more volatile diethyl ether will slowly diffuse into the methanol solution, reducing the solubility of the compound and promoting slow crystallization.

    • Monitor the vial periodically for the formation of clear, well-defined single crystals.

2. Data Collection:

  • Objective: To obtain a complete set of X-ray diffraction data from the single crystal.

  • Step-by-Step Procedure:

    • A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone oil).

    • The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and a series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Step-by-Step Procedure:

    • The diffraction data are processed to determine the unit cell parameters and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined by least-squares methods, and hydrogen atoms are typically located from the difference Fourier map.

    • The final structure is validated using crystallographic software.

Alternative and Complementary Structural Confirmation Techniques

While SC-XRD provides a definitive solid-state structure, it is not always feasible to grow suitable crystals. Furthermore, the conformation in the solid state may not be the only or most relevant conformation in solution, where most biological processes occur. Therefore, other analytical techniques are essential for a comprehensive structural understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and three-dimensional structure of molecules in solution. For (2-Aminocycloheptyl)methanol hydrochloride, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of information.

Experimental Protocol: NMR Spectroscopy of (2-Aminocycloheptyl)methanol hydrochloride

1. Sample Preparation:

  • Dissolve 5-10 mg of (2-Aminocycloheptyl)methanol hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire 1D ¹H and ¹³C NMR spectra.

  • Acquire 2D NMR spectra as needed:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the cycloheptane ring and the methanol side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the solution-state conformation and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides information about the structure through fragmentation analysis. For a polar compound like (2-Aminocycloheptyl)methanol hydrochloride, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the most suitable technique.

Experimental Protocol: LC-MS of (2-Aminocycloheptyl)methanol hydrochloride

1. Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

2. LC-MS Analysis:

  • Inject the sample into an LC-MS system equipped with an ESI source.

  • Obtain the full scan mass spectrum to determine the molecular weight of the protonated molecule [M+H]⁺.

  • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. The fragmentation of amino alcohols often involves the loss of water and cleavage adjacent to the nitrogen and oxygen atoms.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the most stable conformation of a molecule and for calculating theoretical NMR chemical shifts that can be compared with experimental data.[3] This synergy between computational and experimental techniques can provide a high degree of confidence in the structural assignment.[4]

Experimental Protocol: DFT-Based Conformational Analysis and NMR Prediction

1. Initial Structure Generation:

  • Draw the 2D structure of (2-Aminocycloheptyl)methanol and convert it to a 3D structure using molecular modeling software.

2. Conformational Search:

  • Perform a systematic or stochastic conformational search to identify low-energy conformers of the cycloheptane ring.

3. Geometry Optimization and Energy Calculation:

  • Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Calculate the relative energies of the optimized conformers to identify the most stable structures.

4. NMR Chemical Shift Calculation:

  • For the low-energy conformers, calculate the theoretical ¹H and ¹³C NMR chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital).

  • Compare the calculated chemical shifts with the experimental NMR data to determine the most likely solution-state conformation.

Performance Comparison

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Principle X-ray diffraction by a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized moleculesQuantum mechanical calculations of molecular properties
Sample State Solid (single crystal)SolutionSolution or SolidIn silico
Information Obtained Precise 3D structure, bond lengths, bond angles, absolute stereochemistry, packingConnectivity, stereochemistry, conformation in solution, molecular dynamicsMolecular weight, elemental formula, fragmentation patternRelative conformational energies, theoretical NMR spectra, electronic properties
Strengths Unambiguous and definitive structural determination.[2]Provides information about the structure in a biologically relevant solution state; non-destructive.High sensitivity, requires very small amounts of sample.Can explore all possible conformations; provides a theoretical basis for experimental observations.[5]
Limitations Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule.[6]Can be difficult to interpret for complex molecules; may not provide absolute stereochemistry easily.Does not provide detailed 3D structural information on its own.Accuracy depends on the level of theory and basis set used; requires experimental validation.[7]

Visualizing the Workflow

experimental_workflow cluster_xray X-ray Crystallography cluster_alternatives Alternative & Complementary Methods cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_comp Computational Modeling crystallization Crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure nmr_sample_prep Sample Preparation nmr_data_acq 1D & 2D Data Acquisition nmr_sample_prep->nmr_data_acq nmr_interpretation Spectral Interpretation nmr_data_acq->nmr_interpretation nmr_interpretation->final_structure Solution Conformation ms_sample_prep Sample Preparation ms_analysis LC-MS/MS Analysis ms_sample_prep->ms_analysis ms_interpretation Fragmentation Analysis ms_analysis->ms_interpretation ms_interpretation->final_structure Molecular Formula comp_setup Initial Structure comp_analysis Conformational Search & DFT comp_setup->comp_analysis comp_prediction NMR Prediction comp_analysis->comp_prediction comp_prediction->nmr_interpretation Validate Conformation decision_making start Structural Confirmation Needed crystal_q Can high-quality single crystals be grown? start->crystal_q xray Perform SC-XRD crystal_q->xray Yes no_crystal Use Spectroscopic & Computational Methods crystal_q->no_crystal No combine Combine Data for Structural Assignment xray->combine nmr_ms NMR & Mass Spectrometry no_crystal->nmr_ms comp Computational Modeling no_crystal->comp nmr_ms->combine comp->combine

Caption: Decision-making process for structural analysis.

Conclusion

The structural confirmation of a novel compound like (2-Aminocycloheptyl)methanol hydrochloride is a multi-faceted process where a single technique, while powerful, may not provide a complete picture. Single-crystal X-ray crystallography remains the unparalleled gold standard for obtaining a definitive, high-resolution three-dimensional structure in the solid state. However, its reliance on high-quality crystals necessitates the use of alternative and complementary techniques.

NMR spectroscopy provides invaluable information about the molecule's structure and conformation in solution, which is often more biologically relevant. Mass spectrometry offers rapid and highly sensitive confirmation of molecular weight and elemental composition. Computational modeling serves as a powerful predictive and validation tool, bridging the gap between theoretical possibilities and experimental observations.

For drug development professionals, an integrated approach is paramount. The synergy of these techniques provides a self-validating system, ensuring the highest level of confidence in the structural assignment of a new chemical entity, which is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

References

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A Researcher's Guide to the Comparative Pharmacokinetic Profiling of (2-Aminocycloheptyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of the pharmacokinetic profiles of novel (2-Aminocycloheptyl)methanol derivatives. Rather than a rigid protocol, this document offers a strategic, in-depth exploration of the essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties, grounded in established scientific principles and methodologies.

The (2-Aminocycloheptyl)methanol scaffold is a promising structural motif in medicinal chemistry. Its three-dimensional architecture offers a unique vector for substituent placement, enabling fine-tuning of interactions with biological targets. However, the ultimate success of any drug candidate hinges not just on its pharmacodynamic potency, but on its pharmacokinetic behavior—the body's effect on the drug.[1] A molecule with superb in vitro activity is of little therapeutic value if it cannot reach its target in sufficient concentration and for an adequate duration.

This guide will walk you through the critical experiments and decision-making processes required to build a comprehensive pharmacokinetic profile, enabling you to select and optimize lead candidates with a higher probability of clinical success.

The Foundation: Physicochemical Properties

Before embarking on complex in vivo studies, a thorough understanding of a compound's fundamental physicochemical properties is essential. These characteristics—pKa, lipophilicity (LogP), and aqueous solubility—are primary determinants of a drug's ADME profile.[2]

  • pKa (Ionization Constant): Influences solubility and permeability across biological membranes. The amino group in the scaffold makes these compounds basic, and their ionization state at physiological pH (e.g., in the gut vs. blood) will dictate absorption and distribution.

  • LogP (Lipophilicity): The octanol-water partition coefficient is a key indicator of a compound's ability to cross lipid bilayers. An optimal LogP is a delicate balance; too low, and membrane permeability is poor; too high, and the compound may have poor aqueous solubility and be sequestered in fatty tissues.[3]

  • Solubility: Poor aqueous solubility is a major hurdle for oral absorption. The hydrochloride salt form of these derivatives is often used to enhance solubility.[2]

Experimental Protocol: Determining Physicochemical Parameters

1. pKa Determination (UV-Metric Titration):

  • Prepare a stock solution of the test compound in a co-solvent like DMSO.

  • Create a series of aqueous buffers spanning a wide pH range (e.g., pH 2 to 12).

  • Add a small, precise aliquot of the stock solution to each buffer.

  • Measure the UV-Vis spectrum for each solution.

  • The pKa is determined by plotting the absorbance at a specific wavelength (where ionized and non-ionized forms differ) against pH and fitting the data to the Henderson-Hasselbalch equation.[2]

2. LogP Determination (Shake-Flask Method):

  • Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Agitate the mixture vigorously to allow for partitioning between the two phases.

  • Centrifuge to separate the layers completely.

  • Carefully sample both the aqueous and octanol layers.

  • Quantify the concentration of the compound in each layer using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Illustrative Comparison of Physicochemical Properties

To demonstrate a comparative analysis, let's consider three hypothetical derivatives of (2-Aminocycloheptyl)methanol:

ParameterDerivative A (Unsubstituted)Derivative B (Fluoro-substituted)Derivative C (Methoxy-substituted)Causality & Implication
pKa 9.89.59.9The electron-withdrawing fluorine slightly reduces the basicity of the amine. This minor change may subtly alter the ionization profile in the gastrointestinal tract.
LogP 1.311.551.40Fluorine substitution increases lipophilicity, potentially enhancing membrane permeability. The methoxy group has a smaller effect.
Aqueous Solubility (pH 7.4, µg/mL) >200015001800Increased lipophilicity in Derivative B correlates with slightly lower aqueous solubility, a common trade-off in drug design.

Note: Data are illustrative and serve as a template for presenting experimental results.

Part 1: Absorption - Crossing the Barrier

For orally administered drugs, absorption describes the journey from the gastrointestinal (GI) tract into systemic circulation.[4] Key factors are permeability and stability within the gut. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[5]

Experimental Protocol: Caco-2 Permeability Assay

Caco-2 cells are derived from human colon adenocarcinoma and, when cultured on semi-permeable membranes, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[6]

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compound to the apical (AP) side (representing the gut lumen).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side (representing the blood).

  • Efflux Assessment (Basolateral to Apical): To determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), perform the experiment in reverse, adding the compound to the BL side and sampling from the AP side.[7]

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.[8]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B→A / Papp A→B) is calculated to identify potential efflux. An efflux ratio >2 suggests active efflux.

Visualizing the ADME Assessment Workflow

ADME_Workflow cluster_Invitro In Vitro Screening cluster_Invivo In Vivo Evaluation PhysChem Physicochemical Properties (pKa, LogP) Solubility Solubility Assay PhysChem->Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Decision1 Candidate Selection CYP_Inhibition->Decision1 Go/No-Go PK_Study Rodent PK Study (IV and PO Dosing) Tissue_Dist Tissue Distribution PK_Study->Tissue_Dist Met_ID Metabolite Identification Tissue_Dist->Met_ID Decision2 Lead Candidate Advancement Met_ID->Decision2 Final Selection Decision1->PK_Study Advance Promising Candidates

Caption: A streamlined workflow for assessing the ADME properties of drug candidates.

Part 2: Distribution - Reaching the Target

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.[3] It is governed by blood flow, membrane permeability, and binding to plasma and tissue proteins. The key parameters are the Volume of Distribution (Vd) and Plasma Protein Binding (PPB).

  • Volume of Distribution (Vd): A theoretical volume that quantifies the extent to which a drug distributes into tissues versus remaining in the plasma. A high Vd suggests extensive tissue distribution.[3]

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins like albumin. Only the unbound (free) fraction of the drug is able to cross membranes and interact with its target. High PPB can limit efficacy and complicates dosing.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon base plate with single-use dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • Procedure:

    • Add plasma to one chamber and the test compound dissolved in phosphate buffer to the other.

    • Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

    • After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS. The percentage of unbound drug is calculated from the concentration ratio.

Part 3: Metabolism - Chemical Transformation

Metabolism is the biotransformation of drug molecules, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) family.[9] Metabolism can inactivate a drug, produce active or toxic metabolites, and facilitate excretion. Key assessments include metabolic stability and CYP inhibition potential.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[10] This assay determines the intrinsic clearance of a compound.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing liver microsomes (e.g., human, rat) and phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins and microsomes.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.[2]

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Part 4: Excretion - The Final Exit

Excretion is the process by which a drug and its metabolites are removed from the body, primarily via the kidneys (urine) or the liver (bile/feces).[4] The overall rate of removal is described by the clearance (CL) parameter.

Integrated Pharmacokinetic Analysis: The In Vivo Study

The definitive assessment of a drug's pharmacokinetic profile comes from in vivo studies in animal models (e.g., rats or mice).[11] By administering the drug both intravenously (IV) and orally (PO), critical parameters can be determined.

  • IV Administration: Provides direct information on distribution and elimination (clearance, volume of distribution, half-life).

  • PO Administration: Reveals information on absorption (Cmax, Tmax) and allows for the calculation of oral bioavailability (F%).[12]

Illustrative Comparison of In Vivo Pharmacokinetic Parameters (Rat Model)
ParameterDerivative ADerivative BDerivative CImplication
t½ (h) 4.26.83.9Derivative B has a longer half-life, potentially allowing for less frequent dosing. This may be due to lower clearance or a larger volume of distribution.
CL (mL/min/kg) 15.39.518.1Derivative B shows the lowest clearance, consistent with its longer half-life. This suggests slower metabolic breakdown or excretion.
Vd (L/kg) 5.55.16.2All derivatives show extensive tissue distribution (Vd > 1 L/kg).
Cmax (ng/mL) (Oral) 850980720Derivative B achieves the highest peak plasma concentration, likely due to better absorption and lower clearance.
AUC (ng·h/mL) (Oral) 410075003500The Area Under the Curve (AUC) for Derivative B is significantly higher, indicating greater overall drug exposure.
Bioavailability (F%) 45%78%38%Derivative B demonstrates excellent oral bioavailability, a highly desirable trait. Its higher lipophilicity and metabolic stability likely contribute to this.

Note: Data are illustrative and intended to show how comparative results would be presented.

Conclusion

The pharmacokinetic profiling of (2-Aminocycloheptyl)methanol derivatives is a multi-faceted process that requires a logical, stepwise evaluation from basic physicochemical properties to in vitro ADME assays and finally to integrated in vivo studies. This guide provides the framework for that systematic comparison.

Based on the illustrative data presented, Derivative B would emerge as the superior candidate for further development. Its enhanced lipophilicity translates into excellent permeability and oral bioavailability, while its greater metabolic stability leads to lower clearance and a longer half-life. This profile suggests a potentially effective oral therapeutic with a favorable dosing regimen.

By applying the principles and protocols outlined herein, researchers can generate the high-quality, decision-enabling data necessary to identify and advance drug candidates with the optimal pharmacokinetic properties for clinical success.

References

  • Creative Bioarray. (n.d.). Quantitative Tissue Distribution. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Foti, R. S., & Rock, B. M. (2019). Pharmacokinetic and Drug Metabolism Properties of Novel Therapeutic Modalities. Drug Metabolism and Disposition, 47(10), 1035-1037. Retrieved from [Link]

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  • Frieser, A., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. MDPI. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of (2-Aminocycloheptyl)methanol hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (2-Aminocycloheptyl)methanol hydrochloride (CAS No. 1384429-98-4). As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles for analogous compounds, ensuring you can operate with confidence and precision.

Core Safety Directives: A Proactive Approach to Risk Mitigation

The foundational principle for handling (2-Aminocycloheptyl)methanol hydrochloride is the avoidance of direct contact and aerosol generation. This dictates a multi-layered approach to personal protective equipment (PPE) and engineering controls.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, the operational environment must be optimized to minimize exposure.

  • Ventilation: All handling of solid (2-Aminocycloheptyl)methanol hydrochloride and its solutions must be conducted in a well-ventilated area.[1][2] For procedures with the potential to generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6] Regular testing of this equipment is a critical component of laboratory readiness.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical for preventing inadvertent exposure. The following table outlines the minimum required PPE for handling (2-Aminocycloheptyl)methanol hydrochloride.

PPE CategorySpecificationRationale
Eye and Face Protection Government-approved safety glasses with side shields or goggles. A face shield may be worn for additional protection during splash-prone procedures.[5][7]Protects against splashes and airborne particles, mitigating the risk of serious eye irritation or damage.[1][2]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[5][7] A lab coat or other protective clothing is also required.[1][5]Prevents skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and removed using the proper technique to avoid contaminating the skin.[5]
Respiratory Protection A government-approved respirator is recommended, especially when handling the powder outside of a fume hood or if dust generation is unavoidable.[1][5]Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[1][2]

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for the safe handling of any chemical. The following procedural steps provide a clear guide for the lifecycle of (2-Aminocycloheptyl)methanol hydrochloride in the laboratory.

Receiving and Storage
  • Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is 2-8°C.[8] Keep away from incompatible materials and foodstuffs.[1]

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area is clean and prepared.

  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood to prevent the inhalation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to minimize splashing and aerosol formation.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5][6] Do not eat, drink, or smoke in the handling area.[1][2]

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of (2-Aminocycloheptyl)methanol hydrochloride and its containers must be in accordance with all local, state, and federal regulations.

  • Waste Classification: Treat all waste containing this compound as hazardous unless determined otherwise by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect unused solid material and any contaminated disposable labware (e.g., weigh boats, gloves) in a designated, labeled hazardous waste container.[6]

  • Liquid Waste: Aqueous solutions should be collected in a dedicated, labeled hazardous waste container. The pH of the solution should be neutralized (between 6 and 8) before collection, if permissible by your institution's EHS guidelines.

  • Container Disposal: Empty containers should be disposed of as hazardous waste, as they may contain residual material.[9]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a dry, inert absorbent material to contain the substance. Avoid generating dust.[1]

  • Collect: Carefully sweep or vacuum the absorbed material into a labeled hazardous waste container.[1][6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Workflow: PPE Selection and Emergency Response

To further clarify the decision-making process, the following diagrams illustrate the recommended workflows for PPE selection and emergency response.

PPE_Selection_Workflow PPE Selection for (2-Aminocycloheptyl)methanol hydrochloride start Start: Handling Required fume_hood Work in Chemical Fume Hood? start->fume_hood weighing Weighing Solid? fume_hood->weighing Yes solution Working with Solution? fume_hood->solution No weighing->solution No ppe_full Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Approved Respirator weighing->ppe_full Yes ppe_standard Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_standard Yes end Proceed with Handling solution->end No ppe_full->end ppe_standard->end

Caption: PPE selection workflow based on the handling procedure.

Emergency_Response_Workflow Emergency Response for (2-Aminocycloheptyl)methanol hydrochloride start Emergency Event spill_exposure Spill or Exposure? start->spill_exposure spill Spill Occurred spill_exposure->spill Spill exposure Personal Exposure spill_exposure->exposure Exposure spill_procedure Spill Procedure: 1. Evacuate & Ventilate 2. Contain with inert material 3. Collect in hazardous waste 4. Decontaminate area 5. Report to EHS spill->spill_procedure exposure_type Type of Exposure? exposure->exposure_type eye_contact Eye Contact: - Flush with water for 15 min - Seek immediate medical attention exposure_type->eye_contact Eye skin_contact Skin Contact: - Remove contaminated clothing - Wash with soap and water - Seek medical advice if irritation persists exposure_type->skin_contact Skin inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_type->inhalation Inhalation end End of Initial Response eye_contact->end skin_contact->end inhalation->end spill_procedure->end

Caption: Decision-making workflow for emergency situations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.